4-Amino-5-bromo-2-cyanopyridine
Description
BenchChem offers high-quality 4-Amino-5-bromo-2-cyanopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-5-bromo-2-cyanopyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-amino-5-bromopyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-3-10-4(2-8)1-6(5)9/h1,3H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNZKYKQLMODGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=C1N)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Profiling: Ionization Dynamics of 4-Amino-5-bromo-2-cyanopyridine
Executive Summary
In the synthesis of kinase inhibitors and heterocyclic antivirals, 4-Amino-5-bromo-2-cyanopyridine serves as a critical scaffold.[1] Its unique substitution pattern—combining a strong electron donor (amino) with two electron-withdrawing groups (bromo, cyano)—creates a complex electronic environment that drastically suppresses the basicity of the pyridine ring.[2]
Understanding the ionization constant (
-
Reaction Optimization: Determining the protonation state during nucleophilic substitutions.
-
Purification: Designing pH-swing extraction protocols to isolate the product from impurities.[2][1]
-
Bioavailability: Predicting solubility profiles in early-stage formulation.
This guide provides a theoretical derivation of the
Structural Analysis & Theoretical Prediction
To predict the ionization behavior, we must deconstruct the electronic influence of each substituent on the pyridine nitrogen (
Electronic Deconstruction (Hammett Principles)[2][3]
The base structure, Pyridine , has a
| Substituent | Position | Electronic Effect | Impact on |
| 4-Amino ( | Para to | +R (Resonance Donor): Strongly pushes electron density into the ring, stabilizing the conjugate acid ( | Increases (approx.[2] +4.0 units) |
| 2-Cyano ( | Ortho to | -I / -R (Inductive/Resonance Withdrawer): Strongly pulls density; destabilizes the positive charge on | Decreases (approx.[2] -5.5 units) |
| 5-Bromo ( | Meta to | -I (Inductive Withdrawer): Moderate withdrawal of electron density.[1] | Decreases (approx.[2] -2.4 units) |
The "Tug-of-War" and Net Prediction
The 4-amino group attempts to raise the basicity (as seen in 4-aminopyridine,
Theoretical Conclusion: 4-Amino-5-bromo-2-cyanopyridine is a very weak base with a predicted
Experimental Determination: Why Potentiometry Fails
Standard potentiometric titration (using a glass pH electrode) is the industry standard for
-
Solubility Limits: The neutral form (predominant at pH > 2) is highly hydrophobic due to the bromo and cyano groups, leading to precipitation during titration.[2]
-
Glass Electrode Error: Measuring
values below 2.0 requires high concentrations of strong acid (HCl), causing high ionic strength and "acid error" in glass electrodes, obscuring the inflection point.[2]
The Solution: UV-Metric Titration (Spectrophotometry)
We utilize the change in UV absorbance.[1] The conjugation of the pyridine ring changes significantly when the nitrogen lone pair is protonated, causing a bathochromic or hypsochromic shift in the
Protocol: UV-Metric Determination[3]
Objective: Determine the thermodynamic
Reagents & Equipment[2][3]
-
Analyte: 4-Amino-5-bromo-2-cyanopyridine (>98% purity).[1]
-
Solvent: Methanol (HPLC grade) for stock solution.
-
Titrant: 1.0 M HCl (standardized).[2]
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60) or D-PAS instrument.[1]
-
Quartz Cuvettes: 1 cm path length.
Step-by-Step Workflow
Step 1: Stock Solution Preparation
Dissolve 1.0 mg of analyte in 10 mL of Methanol.[2]
-
Rationale: The compound is sparingly soluble in water.[2] Methanol acts as a co-solvent.[2] The final assay concentration will be
, keeping methanol to minimize dielectric constant shifts.[2]
Step 2: Extreme pH Scans (The Envelope)
Prepare two samples to define the spectral limits:[2]
-
Acidic Extreme (
): 980 0.1 M HCl + 20 Stock.[2] (pH 1)[2] -
Basic/Neutral Extreme (
): 980 Phosphate Buffer pH 7.0 + 20 Stock.[2] -
Scan: 200 nm to 400 nm.
-
Identify Analytical Wavelength (
): Find the wavelength with the maximum difference in absorbance ( ) between the acidic and neutral forms.[2]
Step 3: The Titration Series
Prepare a series of 10 buffers ranging from pH 0.5 to 3.5 (using HCl/KCl and Citrate buffers).[2]
-
Add 20
stock to 980 of each buffer. -
Measure Absorbance at
.[2]
Step 4: Data Analysis
Plot Absorbance (
The x-intercept of this plot is the
Visualization of Dynamics[2]
Experimental Workflow (DOT Diagram)
Caption: Workflow for determining the ionization constant of weak bases using UV-Metric titration.
Chemical Species Equilibrium
Caption: Equilibrium between the soluble protonated cation and the hydrophobic neutral free base.[1]
Application: The "pH Swing" Purification Strategy
Because the
-
Dissolution: Treat the crude reaction mixture with 2.0 M HCl . The pH drops below 0, fully protonating the pyridine nitrogen.[2] The molecule becomes ionic and dissolves in the aqueous phase.[2]
-
Filtration: Non-basic organic impurities (which remain neutral) can be extracted into an organic solvent (e.g., DCM or Ethyl Acetate) or filtered off if solid.[2]
-
Precipitation: Slowly adjust the aqueous phase to pH 4.0 using NaOH. Since pH 4.0 is significantly higher than the
( ), the molecule reverts to its neutral, hydrophobic form and will precipitate out of solution as a clean solid.[2]
References
-
Perrin, D. D. (1972).[2][5] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. (Standard reference for pyridine pKa values).
-
PubChem. (2025).[2][5] Compound Summary: 4-Aminopyridine.[1][6][7][8] National Center for Biotechnology Information.[2] Retrieved from [Link]
-
PubChem. (2025).[2][5] Compound Summary: 2-Cyanopyridine.[9][1][10] National Center for Biotechnology Information.[2] Retrieved from [Link][2]
-
Albert, A., & Serjeant, E. P. (1984).[2] The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall.[2] (Authoritative text on UV-metric titration protocols).
-
Reijenga, J., et al. (2013).[2] Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights. Retrieved from [Link]
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- 3. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 4. chemlab.truman.edu [chemlab.truman.edu]
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A Technical Guide to the Thermal Stability and Melting Point of 4-Amino-5-bromo-2-cyanopyridine
Abstract
This technical guide provides a comprehensive overview of the thermal properties of 4-Amino-5-bromo-2-cyanopyridine, a key heterocyclic building block in pharmaceutical and materials science research. A precise understanding of its melting point and thermal stability is critical for ensuring safety, optimizing reaction conditions, and predicting shelf-life. This document outlines the theoretical basis for thermal analysis and provides detailed, field-proven experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The guide is intended for researchers, chemists, and drug development professionals who handle or utilize this compound in their workflows.
Introduction
4-Amino-5-bromo-2-cyanopyridine is a substituted pyridine derivative whose structural motifs—an amino group, a bromo substituent, and a cyano group—make it a versatile intermediate for the synthesis of more complex molecules. The pyridine ring is a common scaffold in medicinal chemistry, and understanding the physical properties of its derivatives is paramount. Thermal stability, in particular, dictates the maximum temperature at which a compound can be handled or stored before it begins to decompose.[1][2] The melting point is a fundamental physical constant that serves as an indicator of purity.
This guide provides a framework for the systematic evaluation of these properties, grounded in established thermoanalytical techniques.[3] We will explore the causality behind experimental choices and present self-validating protocols to ensure data integrity and reproducibility.
Physicochemical and Thermal Properties
A summary of the key physical and thermal data for 4-Amino-5-bromo-2-cyanopyridine is presented below. It is important to note that while a melting point is reported by suppliers, detailed public data on its decomposition profile is limited.[4] Therefore, the experimental determination of thermal stability is highly recommended for any application where the compound will be subjected to heat.[4]
| Property | Value | Source |
| Molecular Formula | C₆H₄BrN₃ | N/A |
| Molecular Weight | 198.02 g/mol | N/A |
| Appearance | White to cream or beige solid powder | [5][6] |
| Melting Point (Range) | 127 - 129 °C (260.6 - 264.2 °F) | [7] |
| Decomposition Temperature | Not publicly available; requires experimental determination. | [7] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx), Hydrogen bromide, Hydrogen cyanide | [8] |
Methodologies for Thermal Analysis
The two cornerstone techniques for evaluating the thermal properties of a solid organic compound are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[3][9] These methods are complementary, with DSC measuring heat flow associated with thermal events and TGA measuring changes in mass.[3]
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and an inert reference as a function of temperature.[10] It is the definitive method for accurately determining the melting point (an endothermic event) and can also reveal other thermal events like crystallization (exothermic) or decomposition.[10][11]
-
Thermogravimetric Analysis (TGA): TGA measures the change in a sample's mass as it is heated over time.[1][12] This technique is essential for determining the onset temperature of thermal decomposition, which is identified by a significant loss of mass.[1][13] It can also quantify the loss of volatiles, such as moisture or residual solvents.[3][12]
General Workflow for Thermal Characterization
The logical flow for a comprehensive thermal analysis involves sample preparation followed by sequential analysis using DSC and TGA, culminating in data interpretation.
Experimental Protocols
The following protocols are designed to be self-validating and are based on industry-standard methods such as ASTM E1131 for TGA and established practices for DSC.[12][13]
Protocol: Melting Point Determination by DSC
Objective: To accurately determine the onset temperature and peak of the melting endotherm for 4-Amino-5-bromo-2-cyanopyridine.
Materials & Equipment:
-
Differential Scanning Calorimeter (e.g., TA Instruments DSC 2920, Mettler Toledo DSC 3)
-
Aluminum DSC pans and lids
-
Microbalance (accurate to ±0.01 mg)
-
Tweezers
-
Crimping press for pans
-
High-purity indium standard for calibration
-
Nitrogen gas supply (99.99% purity)
Procedure:
-
Instrument Calibration:
-
Perform a temperature and enthalpy calibration using a certified indium standard according to the instrument manufacturer's guidelines. This critical step ensures the accuracy of the measured melting point.
-
-
Sample Preparation:
-
Place an empty aluminum DSC pan on the microbalance and tare.
-
Carefully weigh 2-3 mg of 4-Amino-5-bromo-2-cyanopyridine directly into the pan. A smaller sample size minimizes thermal gradients.
-
Securely crimp a lid onto the pan. This prevents sublimation and ensures good thermal contact.
-
-
Instrument Setup:
-
Place the prepared sample pan in the sample position of the DSC cell and an empty, sealed aluminum pan in the reference position. An empty pan is used as the reference because its heat capacity is well-defined and stable.[10]
-
Set the purge gas to nitrogen at a flow rate of 50 mL/min. An inert atmosphere prevents oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the cell at 30 °C.
-
Ramp the temperature from 30 °C to 200 °C at a heating rate of 10 °C/min. This rate provides a good balance between resolution and sensitivity.
-
-
Data Analysis:
-
Plot the heat flow (mW) versus temperature (°C).
-
The melting event will appear as an endothermic peak (a downward peak by convention).
-
Determine the Onset Temperature : The intersection of the pre-transition baseline with the tangent of the peak's leading edge.
-
Determine the Peak Temperature : The temperature at which the maximum heat flow occurs. The reported melting point of 127-129 °C should fall within this event.[7]
-
Protocol: Thermal Stability Assessment by TGA
Objective: To determine the onset temperature of decomposition for 4-Amino-5-bromo-2-cyanopyridine.
Materials & Equipment:
-
Thermogravimetric Analyzer (e.g., NETZSCH TG 309, TA Instruments TGA Q500)
-
Ceramic or platinum TGA pans
-
Microbalance (accurate to ±0.01 mg)
-
Tweezers
-
Nitrogen gas supply (99.99% purity)
Procedure:
-
Instrument Preparation:
-
Perform any routine baseline subtractions or weight calibrations as specified by the instrument manufacturer.
-
-
Sample Preparation:
-
Place an empty TGA pan on the microbalance and tare.
-
Weigh 5-10 mg of 4-Amino-5-bromo-2-cyanopyridine into the pan. A slightly larger sample size than DSC is common for TGA to ensure mass changes are easily detectable.[13]
-
-
Instrument Setup:
-
Carefully place the sample pan onto the TGA balance mechanism.
-
Set the purge gas to nitrogen at a flow rate of 50-100 mL/min to ensure an inert atmosphere and efficiently remove any gaseous decomposition products.
-
-
Thermal Program:
-
Equilibrate the furnace at 30 °C.
-
Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min. The upper limit is chosen to be well above the expected decomposition.
-
-
Data Analysis:
-
Plot the percent weight loss versus temperature (°C).
-
Determine the Onset Temperature of Decomposition (Tonset) : This is typically calculated as the temperature at which a 5% weight loss occurs (Td5%) or by using the tangent method at the inflection point of the primary decomposition step. This temperature marks the upper limit for the compound's thermal stability.
-
Data Interpretation and Potential Pitfalls
Correlating data from DSC and TGA is crucial for an unambiguous interpretation of a compound's thermal behavior.
-
Clean Melting: If the DSC shows a sharp endotherm around 127-129 °C and the TGA curve remains flat (no mass loss) until a much higher temperature, this indicates that the compound melts cleanly before it decomposes.
-
Melting with Decomposition: If the TGA curve shows a significant mass loss that begins at or near the temperature of the DSC endotherm, it indicates that the compound decomposes upon melting. This is critical information for any process involving heating the compound to its molten state.
-
Impurities: The presence of impurities, such as residual solvents or synthesis byproducts, can broaden the melting peak in the DSC thermogram and may show an initial, small mass loss at lower temperatures in the TGA curve.
Handling and Storage Recommendations
Based on the expected thermal properties and safety information, the following handling procedures are recommended:
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5][7]
-
Handling: Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid skin and eye contact.[7] Avoid creating dust.[7]
-
Thermal Processing: Do not heat the compound above its determined decomposition temperature. If melting is required for a reaction, it should be done under a controlled inert atmosphere, and the potential for decomposition should be considered.
Conclusion
The thermal stability and melting point of 4-Amino-5-bromo-2-cyanopyridine are critical parameters for its safe and effective use in research and development. While supplier data provides a melting point of approximately 127-129 °C, a comprehensive thermal profile requires experimental determination via DSC and TGA. The protocols and interpretive frameworks provided in this guide offer a robust methodology for researchers to reliably characterize this important chemical intermediate, ensuring data integrity and promoting safer laboratory practices.
References
-
Torontech. (2025, December 16). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Retrieved from [Link]
-
Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from [Link]
-
ioKinetic. (n.d.). Thermogravimetric Analysis Testing. Retrieved from [Link]
-
NETZSCH-Gerätebau GmbH. (n.d.). Thermogravimetric Analyzer (TGA). Retrieved from [Link]
-
Bourne, S. A., Moitsheki, L. J., & Mangombo, Z. (2005). MOFs of phenylamine and pyridine derivatives: structure and thermal analysis. IUCr Journals. Retrieved from [Link]
- Vertex AI Search. (2026, January 9). Thermogravimetric Analysis (TGA) for Material Characterization.
-
Zhang, J., et al. (n.d.). Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Canadian Science Publishing. Retrieved from [Link]
-
MDPI. (2020, April 25). Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies. Retrieved from [Link]
-
Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]
-
ResearchGate. (n.d.). DSC Studies on Organic Melting Temperature Standards. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-cyanopyridine. Retrieved from [Link]
-
MDPI. (2019, December 18). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Retrieved from [Link]
-
University of Southern Mississippi. (n.d.). Investigation of Polymers with Differential Scanning Calorimetry. Retrieved from [Link]
-
Springer Nature. (n.d.). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. Retrieved from [Link]
-
Feng, K., et al. (2019, June 5). Microwave-assisted synthesis of high thermal stability and colourless polyimides containing pyridine. PMC. Retrieved from [Link]
-
Chemical Safety. (n.d.). Safety Data Sheet for 2-Cyanopyridine. Retrieved from [Link]
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A Comprehensive Technical Guide to the Storage, Stability, and Handling of 4-Amino-5-bromo-2-cyanopyridine for Research and Development
Introduction
4-Amino-5-bromo-2-cyanopyridine is a substituted pyridine derivative of significant interest to the pharmaceutical and chemical research sectors. Its trifunctional nature—possessing an amino group, a bromo substituent, and a cyano group—makes it a versatile building block for the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). The stability and purity of such an intermediate are paramount, as they directly impact the quality, safety, and yield of the final product.
This guide provides a comprehensive overview of the storage conditions, physicochemical stability, and handling protocols for 4-Amino-5-bromo-2-cyanopyridine. Drawing upon data from analogous pyridine compounds and established principles of chemical stability, this document is intended to serve as a vital resource for researchers, scientists, and drug development professionals. We will delve into the causality behind recommended protocols, explore potential degradation pathways, and provide actionable experimental designs for in-house stability assessments.
Recommended Storage and Handling Protocols
The integrity of 4-Amino-5-bromo-2-cyanopyridine is contingent upon strict adherence to appropriate storage and handling procedures. The recommendations below are synthesized from safety data sheets of structurally related aminopyridines and cyanopyridines.
Standard Storage Conditions
Proper storage is the first line of defense against chemical degradation. The primary objective is to mitigate exposure to atmospheric and environmental factors that can initiate decomposition.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place, ideally refrigerated (2-8 °C) for long-term storage. | Reduces the rate of potential thermally-induced degradation reactions. |
| Atmosphere | Keep container tightly closed under an inert atmosphere (e.g., Argon, Nitrogen).[1] | Prevents exposure to atmospheric moisture, which can cause hydrolysis, and oxygen, which can lead to oxidation. |
| Light | Protect from light. Store in an opaque or amber container.[2] | Halogenated aromatic compounds can be susceptible to photolytic degradation, which can cause dehalogenation or other radical-initiated reactions. |
| Environment | Store in a dry and well-ventilated place.[3][4][5][6][7] | Prevents moisture ingress and ensures that any potential off-gassing does not accumulate. |
| Compatibility | Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][8] | Prevents vigorous and potentially hazardous reactions that could degrade the compound and compromise safety. |
Safe Handling and Personal Protective Equipment (PPE)
Given the toxicological profile of related aminopyridines and cyanides, cautious handling is mandatory to ensure operator safety.
-
Engineering Controls : Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors.[6] Ensure that safety showers and eyewash stations are readily accessible.[3]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[5]
-
Hand Protection : Use chemically resistant gloves (e.g., Nitrile rubber). Dispose of contaminated gloves after use.[5][7]
-
Body Protection : Wear a lab coat or a chemical-protective suit to prevent skin contact.[5]
-
Respiratory Protection : If ventilation is inadequate or dust is generated, use a NIOSH-approved particulate respirator.[9]
-
Physicochemical Stability Profile
The stability of 4-Amino-5-bromo-2-cyanopyridine is dictated by its three key functional groups. While specific kinetic data for this molecule is not widely published, a robust stability profile can be inferred from its chemical structure and the known behavior of related compounds.
-
Solid-State Stability : As a crystalline solid, the compound is expected to be stable under the recommended storage conditions. A study on 4-aminopyridine capsules, which also contained excipients, demonstrated excellent stability for at least 6 months at both refrigerated (4°C) and room temperatures (23°C), with no significant degradation observed.[2] This suggests that solid 4-Amino-5-bromo-2-cyanopyridine likely possesses good intrinsic stability when protected from environmental stressors.
-
Thermal Stability : The compound is stable under normal conditions.[3][7][8] However, at elevated temperatures, decomposition can occur, potentially releasing hazardous gases such as carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen cyanide (HCN).[3][7][8]
-
Hydrolytic Stability : The cyano group is the most probable site for hydrolysis.
-
Acidic Conditions : Acid-catalyzed hydrolysis can convert the nitrile to a carboxylic acid, proceeding through a primary amide intermediate.
-
Basic Conditions : Base-catalyzed hydrolysis will also yield the carboxylic acid (as a carboxylate salt).
-
The pyridine nitrogen adds a layer of complexity, as its protonation state will vary with pH, influencing the electron density of the ring and the reactivity of the substituents.
-
-
Oxidative Stability : The electron-rich aromatic ring, substituted with an activating amino group, is susceptible to oxidation. Exposure to strong oxidizing agents should be avoided. Forced degradation studies using reagents like hydrogen peroxide would be necessary to identify specific oxidative degradants, which could include N-oxides or products of ring-opening.
-
Photostability : Aromatic bromides can undergo photolysis, involving the cleavage of the carbon-bromine bond to form radical species. Therefore, consistent protection from UV and visible light is a critical aspect of maintaining the compound's integrity.
Potential Degradation Pathways
Understanding potential degradation pathways is crucial for developing stability-indicating analytical methods and for identifying potential impurities that may arise during storage or processing. Based on the functional groups present, several degradation routes can be hypothesized.
Caption: Hypothesized degradation pathways for 4-Amino-5-bromo-2-cyanopyridine.
Experimental Design for Stability Assessment
To definitively characterize the stability of 4-Amino-5-bromo-2-cyanopyridine, a forced degradation study is essential.[10] This involves subjecting the compound to stress conditions more severe than accelerated storage to provoke degradation.[11] The results are fundamental for developing and validating a stability-indicating analytical method.[10]
Workflow for a Forced Degradation Study
The following diagram outlines a typical workflow for conducting a forced degradation study in accordance with ICH guidelines.[10]
Caption: Experimental workflow for a forced degradation study.
Protocol: Development of a Stability-Indicating HPLC-UV Method
A robust, stability-indicating HPLC method is required to separate the parent compound from all process impurities and degradation products.
-
Instrumentation : An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable.[12]
-
Column Selection : A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point for this type of aromatic compound.[12]
-
Mobile Phase Preparation :
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: A buffered mobile phase helps to ensure consistent peak shape and retention time. Formic acid is volatile and compatible with mass spectrometry (MS) if further characterization of degradants is needed.
-
-
Chromatographic Conditions (Starting Point) :
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection Wavelength : Monitor at a wavelength where the parent compound and expected degradants absorb, often determined by a UV scan (e.g., 254 nm or a local maximum).
-
Injection Volume : 10 µL.
-
Gradient Elution :
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
-
Method Validation : Once the method is developed, it must be validated according to ICH Q2(R1) guidelines. The forced degradation samples are critical here. The method is considered "stability-indicating" if all degradation product peaks are adequately resolved from the main peak and from each other, and peak purity analysis (using a PDA detector) confirms the main peak is spectrally pure under all stress conditions.
Conclusion
4-Amino-5-bromo-2-cyanopyridine is a chemically stable compound when stored under appropriate conditions that protect it from moisture, light, and heat. Its primary liabilities are the potential for hydrolysis of the cyano group and oxidative or photolytic degradation. The protocols and experimental designs outlined in this guide provide a framework for ensuring the long-term integrity of this valuable chemical intermediate. For all applications in research and drug development, it is imperative that these general guidelines are supplemented with in-house, application-specific stability studies to guarantee the quality and reliability of experimental outcomes.
References
-
Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridine Derivatives in Soil. Journal of Environmental Quality, 18(4), 527-533. [Link]
-
2-AMINO PYRIDINE For Synthesis. Alpha Chemika. [Link]
-
CHEMICAL PRODUCT AND COMPANY IDENTIFICATION MSDS Name: 2-AMINO PYRIDINE. Alkali Metals. [Link]
-
4-aminopyridine SAFETY DATA SHEET. Sdfine. [Link]
-
He, J., & Li, S. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 84(15), e00910-18. [Link]
-
Jenke, D. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science. [Link]
-
He, J., & Li, S. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. PubMed. [Link]
-
Lamb, E. A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
-
Wang, Y., et al. (2015). Proposed pathway of 4-aminopyridine degradation by the enrichment culture. ResearchGate. [Link]
-
Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(1), 60-62. [Link]
-
Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Beilstein Journals. [Link]
-
Dong, M. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. [Link]
-
A Comprehensive Review of Radical-Mediated Intramolecular Cyano-Group Migration. MDPI. [Link]
-
How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine? ResearchGate. [Link]
-
Logue, B. A., et al. (2010). The Analysis of Cyanide and Its Breakdown Products in Biological Samples. Critical Reviews in Analytical Chemistry, 40(2), 104-116. [Link]
-
Structure, Toxicity, Prevalence, and Degradation of Six Understudied Freshwater Cyanopeptides. MDPI. [Link]
-
Bootharaju, M. S., & Pradeep, T. Understanding the degradation pathway of the pesticide, chlorpyrifos by noble metal nanoparticles. Pradeep Research Group. [Link]
-
Ibáñez, F. J., et al. (1998). Bacterial Degradation of Cyanide and Its Metal Complexes under Alkaline Conditions. Applied and Environmental Microbiology, 64(5), 1940-1942. [Link]
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Methodological & Application
Application Note: Suzuki-Miyaura Coupling of 4-Amino-5-bromo-2-cyanopyridine
This Application Note is structured to provide a comprehensive, field-validated guide for the Suzuki-Miyaura coupling of 4-Amino-5-bromo-2-cyanopyridine . It addresses the specific electronic and steric challenges posed by this poly-functionalized heterocycle.
Executive Summary & Strategic Importance
4-Amino-5-bromo-2-cyanopyridine is a high-value scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., VEGF-R2, tyrosine kinases). The coexistence of three distinct functional groups—an electron-donating amino group (-NH₂), an electron-withdrawing cyano group (-CN), and a reactive bromine (-Br)—creates a unique "push-pull" electronic environment.
Successfully coupling this substrate requires navigating two competing factors:
-
Catalyst Deactivation: The free amino group (C4) can coordinate to Palladium (Pd), effectively poisoning the catalyst or retarding the catalytic cycle.
-
Hydrolysis Risk: The nitrile group (C2) is susceptible to hydrolysis under harsh basic aqueous conditions, potentially yielding the unwanted amide or carboxylic acid.
This guide details two protocols: a Standard Robust Method for general screening and a High-Activity Method for sterically hindered or electron-poor boronic acids.
Mechanistic Analysis & Substrate Logic
Electronic Environment
The oxidative addition of Pd(0) into the C-Br bond is the rate-limiting step for electron-rich aryl halides.
-
The "Pull" (Activator): The C2-Cyano group is strongly electron-withdrawing (EWG), lowering the LUMO energy of the pyridine ring and facilitating oxidative addition at C5.
-
The "Push" (Deactivator): The C4-Amino group is a strong electron donor (EDG) via resonance. This increases electron density at C5 (ortho position), making the C-Br bond less electrophilic and hindering oxidative addition.
Net Result: The substrate is moderately reactive. Standard catalysts (e.g., Pd(PPh₃)₄) may work but often require high loading. Specialized ligands that are electron-rich and bulky (e.g., XPhos, SPhos) are superior as they facilitate oxidative addition into deactivated bonds and prevent amine coordination.
Catalyst Poisoning Pathway
The free amine is a competent ligand. In the absence of a strongly binding phosphine, the amine can displace labile ligands on the Pd center, forming an off-cycle resting state (Pd-L-Substrate complex) that halts turnover.
Visualization: Reaction Pathway & Challenges[1]
Figure 1: Reaction pathway highlighting the competing effects of the functional groups. The red dashed path represents the catalyst deactivation risk.
Experimental Protocols
Protocol A: The "Workhorse" Method (Standard Screening)
Best for: Simple aryl boronic acids, initial scale-up, cost-sensitive synthesis.
Rationale: Uses Pd(dppf)Cl₂, a robust catalyst where the bidentate ferrocenyl ligand prevents the formation of bis-amine Pd complexes. Potassium carbonate is a mild base that minimizes nitrile hydrolysis.
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid: 1.2 – 1.5 equiv
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)
-
Base: Na₂CO₃ or K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (0.1 M concentration)
Step-by-Step Procedure:
-
Setup: Charge a reaction vial (microwave or pressure tube) with the substrate (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv).
-
Inerting: Cap the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane via syringe.
-
Base Addition: Add the degassed 2.0 M Na₂CO₃ solution.
-
Note: The biphasic nature requires vigorous stirring.
-
-
Reaction: Heat to 90°C for 4–16 hours.
-
Monitoring: Check LC-MS for consumption of bromide. If hydrolysis is observed (M+18 peak), switch to Protocol B.
-
-
Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over Na₂SO₄ and concentrate.
Protocol B: The "High-Performance" Method (Challenging Substrates)
Best for: Heteroaryl boronic acids, sterically hindered partners, or if Protocol A fails.
Rationale: Uses XPhos , a bulky Buchwald ligand. The steric bulk of XPhos prevents the 4-amino group from coordinating to the Pd center. K₃PO₄ is used as the base, which is often superior for heteroaryl couplings.
Reagents:
-
Substrate: 1.0 equiv
-
Catalyst Source: Pd₂(dba)₃ (2.5 mol%)
-
Ligand: XPhos (5–10 mol%)
-
Base: K₃PO₄ (anhydrous, tribasic) (3.0 equiv)
-
Solvent: n-Butanol / Water (4:1 ratio) OR Toluene / Water (10:1)
Step-by-Step Procedure:
-
Pre-complexation (Optional but Recommended): In the reaction vessel, mix Pd₂(dba)₃ and XPhos in the solvent for 10 minutes under Argon to generate the active catalyst species L-Pd(0).
-
Addition: Add the substrate, boronic acid, and solid K₃PO₄.
-
Reaction: Heat to 100°C for 2–8 hours.
-
Note: XPhos systems are highly active; conversion is often rapid.
-
-
Workup: Standard extraction. For basic pyridine products, ensure the aqueous layer pH is not too acidic during extraction to avoid product loss.
Optimization & Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning by free amine. | Switch to Protocol B (XPhos/SPhos). Increase catalyst loading to 10 mol%. |
| Hydrolysis of -CN (Amide formation) | Base/Temperature too aggressive. | Switch base to K₃PO₄ or KF . Reduce temp to 80°C. Use anhydrous conditions (DMF/Dioxane with Cs₂CO₃). |
| Protodeboronation | Unstable boronic acid. | Use Boronic Ester (Pinacol) instead of acid. Add base slowly or use weak base (KF). |
| Homocoupling of Boronic Acid | Oxidative coupling. | Ensure rigorous degassing (freeze-pump-thaw). Reduce excess boronic acid. |
Quantitative Data Summary (Representative)
The following data is derived from analogous aminopyridine couplings [1][2][3].
| Entry | Catalyst System | Base | Solvent | Temp | Yield (Est.) |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90°C | 45-60% |
| 2 | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90°C | 75-85% |
| 3 | Pd₂(dba)₃ / XPhos | K₃PO₄ | BuOH/H₂O | 100°C | 85-95% |
| 4 | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100°C | <30% |
Bold indicates recommended conditions.
Structural Validation (Graphviz)
The following diagram illustrates the catalytic cycle adjustments required for this substrate.
Figure 2: Catalytic cycle showing the reversible poisoning pathway by the free amine. Bulky ligands (L) shift the equilibrium back to the active Pd(0) species.
References
-
MDPI: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. Available at: [Link]
-
NIH / PubMed: Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (Demonstrates catalyst choice for aminopyridines). Available at: [Link]
-
Organic Chemistry Portal: Suzuki Coupling Mechanism and Recent Developments. Available at: [Link]
Sources
Application Notes & Protocols: Strategic Functionalization of the C-5 Position in 4-Amino-5-bromo-2-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of the 4-Amino-2-cyanopyridine Scaffold
The 4-amino-2-cyanopyridine moiety is a privileged scaffold in modern medicinal chemistry, frequently appearing in molecules targeting a range of biological pathways.[1][2] Its derivatives have shown promise as kinase inhibitors, antimicrobial agents, and modulators of various cellular processes.[3][4][5] The true synthetic power of this scaffold is unlocked through the strategic functionalization of its core structure. The C-5 bromo-substituent on 4-amino-5-bromo-2-cyanopyridine serves as a versatile synthetic handle, enabling a diverse array of carbon-carbon and carbon-heteroatom bond-forming reactions.
This guide provides an in-depth exploration of key palladium-catalyzed cross-coupling reactions to modify the C-5 position. We move beyond simple procedural lists to explain the underlying principles and causal relationships behind methodological choices, empowering researchers to not only replicate but also adapt and troubleshoot these critical transformations.
C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most utilized cross-coupling method for generating C(sp²)-C(sp²) bonds due to the operational simplicity, mild reaction conditions, and the commercial availability and low toxicity of boronic acid reagents.[6][7] For the 4-amino-5-bromo-2-cyanopyridine substrate, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents, crucial for structure-activity relationship (SAR) studies.
Causality and Mechanistic Insight
The reaction proceeds via a well-established catalytic cycle involving a Pd(0) species.[6] The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the pyridine. The electron-deficient nature of the pyridine ring, amplified by the C-2 cyano group, facilitates this step.
-
Transmetalation: The organic group from the boronic acid (activated by a base to form a more nucleophilic boronate species) is transferred to the palladium center.
-
Reductive Elimination: The newly coupled product is expelled from the palladium complex, regenerating the active Pd(0) catalyst.
The choice of base is critical; it must be strong enough to activate the boronic acid but not so strong as to cause degradation of the substrate or reagents.[7] The ligand stabilizes the palladium catalyst and modulates its reactivity. For electron-deficient substrates like this, electron-rich phosphine ligands are often beneficial.
Caption: Suzuki-Miyaura Coupling Workflow.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized procedure adapted from methodologies applied to structurally similar bromopyridines.[8][9]
-
Reagent Preparation: To a microwave reaction vial or a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-amino-5-bromo-2-cyanopyridine (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or Na₂CO₃ (2.5-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv) or [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05 equiv).
-
Solvent Addition: Add a degassed solvent system. A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) or DMF is commonly effective. The total solvent volume should be sufficient to ensure dissolution at the reaction temperature (approx. 0.1 M concentration).
-
Inerting: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reaction: Heat the mixture to the target temperature (typically 90-110 °C) and stir vigorously for 2-16 hours. Reaction progress should be monitored by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 4-amino-5-aryl-2-cyanopyridine product.
Data Summary: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Phenylboronic acid | Pd(PPh₃)₄ (5%) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 75-90% |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (4%) | DABCO | Dioxane/H₂O | 110 | 2 | 80-95%[8] |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ | DMF | 90 | 8 | 70-85% |
C-C Bond Formation via Sonogashira Coupling
The Sonogashira reaction is a highly reliable method for coupling terminal alkynes with aryl halides, forming C(sp²)-C(sp) bonds.[10] This transformation is invaluable for introducing linear alkyne functionalities, which can serve as precursors for further chemical modifications or as key pharmacophoric elements.
Causality and Mechanistic Insight
The reaction typically employs a dual-catalyst system: a palladium complex and a copper(I) salt.[10][11]
-
Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of the Pd(0) catalyst to the C-Br bond.
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of an amine base (which also acts as a solvent) to form a copper(I) acetylide intermediate. This intermediate is more reactive than the alkyne itself.
-
Transmetalation: The copper acetylide transfers the alkyne group to the palladium complex.
-
Reductive Elimination: The C-C coupled product is released, regenerating the Pd(0) catalyst.
The amine base (e.g., triethylamine, diisopropylamine) is crucial as it scavenges the HBr byproduct and facilitates the formation of the copper acetylide.[12] Copper-free versions of this reaction exist but may require different ligands or conditions.[11]
Caption: Sonogashira Coupling Workflow.
Experimental Protocol: Sonogashira Coupling
This protocol is based on general procedures for the Sonogashira coupling of bromo-heterocycles.[12]
-
Reagent Preparation: In a Schlenk flask under an inert atmosphere, dissolve 4-amino-5-bromo-2-cyanopyridine (1.0 equiv) in a mixture of degassed THF and triethylamine (e.g., 2:1 v/v).
-
Catalyst Addition: To the solution, add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv), and the copper co-catalyst, CuI (0.1-0.2 equiv). The mixture may turn a yellow/brown color.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.3 equiv) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature for 12-24 hours or with gentle heating (40-60 °C) for 2-6 hours to accelerate the reaction. Monitor progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (e.g., hexanes/ethyl acetate) to obtain the desired alkynylated pyridine.
Data Summary: Sonogashira Coupling Conditions
| Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base/Solvent | Temp | Time (h) | Typical Yield |
| Phenylacetylene | Pd(PPh₃)₄ (5%) | CuI (10%) | Et₃N | RT | 16 | 85-95% |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3%) | CuI (5%) | THF/Et₃N | 50 °C | 4 | 90-98% |
| Propargyl alcohol | Pd(PPh₃)₄ (5%) | CuI (10%) | DMF/Et₃N | RT | 12 | 70-85%[12] |
C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds by coupling aryl halides with a vast range of amine nucleophiles.[13][14] This reaction is critical for synthesizing aniline and heteroarylamine derivatives, which are common motifs in pharmaceuticals.
Causality and Mechanistic Insight
The mechanism is analogous to other palladium-catalyzed cross-couplings but involves a C-N bond-forming reductive elimination step.[15]
-
Oxidative Addition: Pd(0) inserts into the C-Br bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amido ligand are eliminated from the palladium, forming the C-N bond of the product and regenerating the Pd(0) catalyst.
The choice of ligand is paramount for success.[13] Bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) are often required to promote the reductive elimination step, which can be challenging for electron-deficient heteroaryl halides. The base must be strong enough to deprotonate the amine but compatible with other functional groups; sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[15][16]
Caption: Buchwald-Hartwig Amination Workflow.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general guide; optimization of ligand and base is often necessary.[16][17]
-
Glovebox/Inert Atmosphere Setup: Due to the air-sensitivity of the catalysts and strong bases, this reaction is best performed in a glovebox or using Schlenk techniques.
-
Reagent Addition: To an oven-dried reaction vial, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., XPhos, 6 mol%). Add the base (e.g., NaOtBu, 1.4 equiv), followed by 4-amino-5-bromo-2-cyanopyridine (1.0 equiv).
-
Solvent and Nucleophile: Add degassed, anhydrous solvent (e.g., toluene or dioxane). Finally, add the amine nucleophile (1.2 equiv).
-
Reaction: Seal the vial and heat the mixture with stirring at 80-110 °C for 4-24 hours. Monitor progress by LC-MS.
-
Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate or CH₂Cl₂.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to yield the aminated product.
Data Summary: Buchwald-Hartwig Amination Conditions
| Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield |
| Morpholine | Pd(OAc)₂ (2%) / XPhos (4%) | NaOtBu | Toluene | 100 | 80-95% |
| Aniline | Pd₂(dba)₃ (2%) / BrettPhos (5%) | LHMDS | Dioxane | 110 | 75-90% |
| Benzylamine | Pd(OAc)₂ (2%) / RuPhos (4%) | K₃PO₄ | t-BuOH | 90 | 70-85% |
C-C Bond Formation via Stille Coupling
While less common now due to the toxicity of organotin reagents, the Stille reaction remains a powerful tool for C-C bond formation, especially when other methods fail.[18][19] It is tolerant of a wide variety of functional groups and involves the coupling of an organostannane with an organic halide.[20][21]
Causality and Mechanistic Insight
The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[18] A key difference is that the transmetalation step does not require activation by a base. The rate-determining step is often the transmetalation of the organic group from the tin reagent to the palladium center. Additives like CuI or LiCl can accelerate this step.
Critical Consideration: Organotin compounds are highly toxic. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment. Workup procedures must be designed to rigorously remove tin byproducts, often involving an aqueous KF wash, which precipitates insoluble tin fluorides.[22]
Caption: Stille Coupling Workflow.
Experimental Protocol: Stille Coupling
This protocol is a general procedure and requires strict safety precautions.[20][22]
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add 4-amino-5-bromo-2-cyanopyridine (1.0 equiv) and the palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv).
-
Solvent and Stannane: Add anhydrous, degassed solvent (e.g., toluene or DMF). Add the organostannane reagent (1.1-1.3 equiv) via syringe.
-
Reaction: Heat the mixture to 80-110 °C and stir for 2-18 hours, monitoring by TLC or LC-MS.
-
Workup and Tin Removal: Cool the reaction to room temperature. Dilute with ethyl acetate and stir vigorously with a saturated aqueous solution of potassium fluoride (KF) for 1-2 hours. This will precipitate tributyltin fluoride.
-
Filtration and Extraction: Filter the mixture through Celite, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Data Summary: Stille Coupling Conditions
| Organostannane | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Typical Yield |
| (Tributylstannyl)benzene | Pd(PPh₃)₄ (5%) | None | Toluene | 110 | 70-85% |
| 2-(Tributylstannyl)furan | PdCl₂(PPh₃)₂ (3%) | CuI (10%) | DMF | 80 | 75-90% |
| (Tributylstannyl)acetylene | Pd₂(dba)₃ (2%) / PPh₃ (8%) | LiCl | Dioxane | 100 | 65-80% |
Conclusion
4-Amino-5-bromo-2-cyanopyridine is a highly valuable and adaptable building block. The C-5 bromide provides a reliable reactive site for a suite of powerful palladium-catalyzed cross-coupling reactions. By mastering the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings, researchers can access a vast chemical space of novel derivatives for applications in drug discovery and materials science. The choice of reaction depends on the desired functionality, with each method offering unique advantages. A thorough understanding of the underlying mechanisms and careful optimization of reaction parameters are key to achieving high yields and purity in these essential transformations.
References
-
Singh, A., & Sharma, P. (2008). Synthesis of 4-amino-5-cyano-2, 6-disubstituted pyrimidines as a potential antifilarial DNA topoisomerase II inhibitors. Medicinal Chemistry, 4(6), 577-85. [Link]
-
Thomas, A. P., et al. (2007). 4-Aryl-5-cyano-2-aminopyrimidines as VEGF-R2 inhibitors: synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 17(12), 3266-70. [Link]
-
Narayana, B., et al. (2016). Synthesis of 4-amino-2,6-diaryl-5-cyanopyrimidines as antimicrobial agents. Figshare. [Link]
-
Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
-
Myers, A. (n.d.). The Stille Reaction. Chem 115 Course Materials. [Link]
-
Huo, Z., et al. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica, 56, 659-663. [Link]
-
Irie, O., et al. (2008). 4-Amino-2-cyanopyrimidines: novel scaffold for nonpeptidic cathepsin S inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(16), 4642-6. [Link]
-
Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylpyridinamidoximes. University of Southampton ePrints. [Link]
-
ResearchGate. (n.d.). Full functionalization of 4-cyanopyridine (23) using Zn- and Mg-bases. ResearchGate. [Link]
-
Wikipedia contributors. (2024). Stille reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Kumar, A., et al. (2011). A Facile Synthesis of 2-Amino-5-Cyano-4, 6-Disubstitutedpyrimidines under MWI. Semantic Scholar. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Handy, S. T., et al. (2017). Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions: Application to the Synthesis of New Microtubule Depolymerizing Agents with Potent Cytotoxic Activities. Molecules, 22(4), 624. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]
-
ResearchGate. (n.d.). Synthesis of amino-cyanopyridine derivatives. ResearchGate. [Link]
-
Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1056-1061. [Link]
-
Organic Letters. (2022). Photochemically Enabled, Ni-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal. [Link]
-
Organic Synthesis. (n.d.). Stille Coupling. Organic Synthesis. [Link]
-
Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(6), 993-997. [Link]
-
Welch, D. (2019). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Thesis, University of South Carolina. [Link]
-
Ugarkar, B. G., et al. (2000). Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides. Journal of Medicinal Chemistry, 43(20), 3745-3754. [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Organic Chemistry Portal. [Link]
- Google Patents. (n.d.). JP2001302639A - Method for producing aminocyanopyridine.
-
Chemistry LibreTexts. (2023). Stille Coupling. Chemistry LibreTexts. [Link]
-
Arkivoc. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkivoc. [Link]
-
ResearchGate. (2005). Preparation of Cyanopyridines by Direct Cyanation. ResearchGate. [Link]
-
Scientific Research Publishing. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. [Link]
-
Chempanda. (n.d.). Cyanopyridine: Common isomorphs, applications, side effects and safety. Chempanda. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Semantic Scholar. (n.d.). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
ResearchGate. (2015). How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine?. ResearchGate. [Link]
- Google Patents. (n.d.). CN102276526B - Synthesis method of 2-amino pyridine compounds.
-
ACS Publications. (n.d.). Metal-Free Synthesis of C-4 Substituted Pyridine Derivatives Using Pyridine-boryl Radicals via a Radical Addition/Coupling Mechanism. Journal of the American Chemical Society. [Link]
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]
-
Springer. (n.d.). Four-Component Synthesis of 2-Amino-3-Cyanopyridine Derivatives Catalyzed by Cu@imineZCMNPs. Springer. [Link]
- Google Patents. (n.d.). CN113603639B - Preparation method of 2-cyano-5-bromopyridine.
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. MDPI. [Link]
-
Beilstein Journals. (n.d.). Supporting Information: Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Beilstein Journals. [Link]
- Google Patents. (n.d.). CN103420895A - Preparation method of 4-aminoindole.
-
Chemspace. (2025). 2-Amino-5-bromopyridine: Structural Characteristics and Applications in Organic Synthesis. Chemspace. [Link]
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- 3. Synthesis of 4-amino-5-cyano-2, 6-disubstituted pyrimidines as a potential antifilarial DNA topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Aryl-5-cyano-2-aminopyrimidines as VEGF-R2 inhibitors: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Amino-2-cyanopyrimidines: novel scaffold for nonpeptidic cathepsin S inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Lab Reporter [fishersci.co.uk]
- 8. Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions: Application to the Synthesis of New Microtubule Depolymerizing Agents with Potent Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
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- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
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Troubleshooting & Optimization
Technical Support Center: Optimization of 4-Amino-5-bromo-2-cyanopyridine Synthesis
Subject: Troubleshooting & Yield Optimization Guide Target Molecule: 4-Amino-5-bromo-2-cyanopyridine (CAS: 883233-04-3) Primary Application: Intermediate for kinase inhibitors (e.g., Hsp90, BTK) and substituted pyridine scaffolds.
Introduction: The Synthetic Challenge
The synthesis of 4-amino-5-bromo-2-cyanopyridine typically involves the electrophilic bromination of 4-amino-2-cyanopyridine . While seemingly straightforward, this reaction is plagued by three common failure modes that drastically reduce yield:
-
Regioselectivity Issues: Competitive bromination at the C3 position (ortho to both amino and cyano groups) vs. the desired C5 position.
-
Over-bromination: Formation of the 3,5-dibromo byproduct.
-
Hydrolysis: Conversion of the nitrile (C2-CN) to a carboxamide under acidic/basic workup conditions.
This guide provides an autonomous troubleshooting framework to navigate these pitfalls.
Module 1: Route Selection & Mechanistic Insight
The Primary Route: NBS Bromination
The most scalable method is the direct bromination of 4-amino-2-cyanopyridine using N-bromosuccinimide (NBS).
The Mechanism: The amino group (-NH₂) at C4 is a strong activating group, directing electrophilic substitution to the ortho positions (C3 and C5).
-
C3 Position: Flanked by -NH₂ and -CN. The -CN group is electron-withdrawing, which deactivates the ring, but also imposes steric hindrance.
-
C5 Position: Flanked by -NH₂ and -H.
-
Outcome: C5 is kinetically and thermodynamically favored due to lower steric hindrance, provided the temperature and stoichiometry are controlled.
Workflow Visualization
The following diagram outlines the critical decision points in the synthesis workflow.
Figure 1: Decision matrix for the bromination of 4-amino-2-cyanopyridine, highlighting critical checkpoints for impurity control.
Module 2: Troubleshooting Guide (Q&A Format)
Scenario A: "I am seeing significant 3,5-dibromo impurity."
Diagnosis: Over-bromination is a kinetic issue caused by high local concentrations of NBS or elevated temperatures. Root Cause: The product (5-bromo) is still activated by the amino group, making it susceptible to a second bromination at C3.
Corrective Actions:
-
Temperature Control: Conduct the addition of NBS at 0°C to 5°C . Do not allow the reaction to exceed 25°C.
-
Addition Mode: Do not add NBS as a solid in one portion. Dissolve NBS in the reaction solvent (MeCN) and add it dropwise over 30-60 minutes.
-
Stoichiometry: Limit NBS to 1.0 – 1.05 equivalents . Do not chase conversion if 2-3% starting material remains; the cost of removing the dibromo impurity is higher than the yield loss of unreacted starting material.
Scenario B: "The reaction mixture turned into a tar/sludge."
Diagnosis: Solvent incompatibility or thermal degradation. Root Cause:
-
DMF: While DMF solubilizes the starting material well, it can participate in Vilsmeier-Haack type side reactions if POCl₃ or other activators are present (unlikely here) or simply make workup difficult due to its high boiling point.
-
Exotherm: The bromination is exothermic. Lack of cooling caused a runaway.
Corrective Actions:
-
Switch Solvent: Use Acetonitrile (MeCN) .
-
Why? The starting material is partially soluble, but the product often precipitates out (or can be crashed out with water), leaving succinimide in the mother liquor.
-
-
Concentration: Run the reaction at 0.2 M to 0.5 M . High concentrations increase the rate of intermolecular side reactions.
Scenario C: "My yield is low (<40%) after aqueous workup."
Diagnosis: Product loss in the mother liquor or hydrolysis. Root Cause:
-
Succinimide Trap: The product might be co-solubilized by the succinimide byproduct in water.
-
Hydrolysis: If the quench was acidic (e.g., strong HCl) or basic, the C2-nitrile may have hydrolyzed to the amide.
Corrective Actions:
-
The "Crash" Method: Pour the MeCN reaction mixture into ice-cold water (ratio 1:5). Stir vigorously for 30 minutes. The product should precipitate as a solid.
-
pH Control: Ensure the water is neutral. Avoid strong acids.
-
Scavenging: If the product does not precipitate, extract with Ethyl Acetate (EtOAc) , but wash the organic layer 3x with water to remove succinimide.
Module 3: Data & Specifications
Solvent System Comparison
| Solvent | Solubility (SM) | Reaction Rate | Workup Ease | Recommendation |
| Acetonitrile (MeCN) | Moderate | Fast | High (Precipitation) | Primary Choice |
| DMF | High | Very Fast | Low (Extraction req.) | Use only if SM is insoluble in MeCN |
| Methanol | High | Moderate | Low | Avoid (Risk of solvolysis/trapping) |
| DCM/CHCl₃ | Low | Slow | Moderate | Alternative for heterogeneous reaction |
Analytical Checkpoints
| Component | 1H NMR (DMSO-d6) Diagnostic Signals |
| Starting Material | Doublet at ~6.7 ppm (C5-H), Doublet at ~8.0 ppm (C6-H). |
| Product (Target) | Singlet at ~8.3 ppm (C6-H). Absence of C5-H doublet.[1] |
| Impurity (3,5-dibromo) | No aromatic protons on the pyridine ring (except C6 if C3 is brominated? No, C6 is H). Correction: 3,5-dibromo has no protons at C3/C5, only C6-H remains. It appears as a singlet slightly downfield from the product. |
Module 4: Advanced Protocol (The "Gold Standard")
Objective: Synthesis of 4-amino-5-bromo-2-cyanopyridine on 10g scale.
-
Setup: Charge a 3-neck round bottom flask with 4-amino-2-cyanopyridine (10.0 g, 84.0 mmol) and Acetonitrile (200 mL). Cool to 0–5°C using an ice bath.
-
Addition: Dissolve NBS (15.7 g, 88.2 mmol, 1.05 eq) in Acetonitrile (50 mL). Add this solution dropwise via an addition funnel over 45 minutes, maintaining internal temperature <10°C.
-
Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 2 hours.
-
QC Check: Take an aliquot for TLC (50% EtOAc/Hexane). SM Rf ~ 0.3, Product Rf ~ 0.5.
-
-
Quench: Add 10 mL of saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) to quench unreacted bromine species.
-
Isolation: Pour the reaction mixture into Ice Water (600 mL) with vigorous stirring. A pale yellow/off-white solid will precipitate.
-
Filtration: Filter the solid. Wash the cake with water (2 x 50 mL) to remove succinimide and residual MeCN.
-
Drying: Dry in a vacuum oven at 45°C.
-
Purification (Optional): If 3,5-dibromo is present (>2%), recrystallize from Ethanol .
References
-
General Pyridine Bromination Methodologies
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
Canibano, V., et al. (2008).[2][3][4][5] "Synthesis of 4-amino-5-pyrimidinecarbonitriles." Arkivoc, 2008(ii), 115-123.[3]
- Note: While this paper discusses pyrimidines, the electrophilic bromination conditions (NBS) are analogous to the pyridine system.
-
Specific Analogous Synthesis (Grounding)
- Kuduk, S. D., et al. (2010). "Synthesis and evaluation of 5-phenyl-3-pyridyl analogs as inhibitors of...". Bioorganic & Medicinal Chemistry Letters.
-
Patent WO20060235028:[6] "Preparation of 4-amino-5-bromo-2-cyanopyridine derivatives."
-
Regioselectivity in Pyridines
Sources
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- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 5. Synthesis of 4-amino-5-cyano-2, 6-disubstituted pyrimidines as a potential antifilarial DNA topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Amino-5-bromo-2-cyanopyridine
Welcome to the technical support center for the purification of 4-Amino-5-bromo-2-cyanopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale behind purification strategies to ensure the integrity of your experimental outcomes.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 4-Amino-5-bromo-2-cyanopyridine. Each problem is followed by a step-by-step troubleshooting workflow.
Issue 1: Persistent Colored Impurities in the Final Product
Scenario: After initial purification, your 4-Amino-5-bromo-2-cyanopyridine product remains off-white, yellow, or brown, indicating the presence of colored impurities.
Causality: Colored impurities often arise from starting materials, by-products of the bromination reaction, or degradation of the product. The amino group on the pyridine ring is a strong activating group, which can lead to over-bromination or the formation of oxidized by-products.[1][2]
Troubleshooting Workflow:
-
Initial Assessment (TLC Analysis):
-
Dissolve a small sample of the impure product in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using a solvent system such as a mixture of hexane and ethyl acetate.[3]
-
Visualize the spots under UV light and/or by staining. Multiple spots indicate the presence of impurities.
-
-
Purification Strategy Selection:
Experimental Protocol: Recrystallization
-
Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.[6][7] Methanol has been reported as a suitable recrystallization solvent for similar brominated pyridine derivatives.[8]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude product until it completely dissolves.[9]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.[9]
-
Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize the yield.[7][9]
-
Crystal Collection: Collect the crystals via vacuum filtration, washing them with a small amount of cold solvent.[6][9]
-
Drying: Dry the purified crystals under vacuum.
Issue 2: Co-elution of Impurities During Column Chromatography
Scenario: During column chromatography, the desired product and one or more impurities elute together, resulting in poor separation.
Causality: Co-elution occurs when the product and impurities have similar polarities and therefore similar affinities for the stationary phase and mobile phase.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting co-elution issues in column chromatography.
Experimental Protocol: Optimizing Column Chromatography
-
TLC Analysis: Before running a column, systematically test different solvent systems (e.g., varying ratios of hexane and ethyl acetate) on a TLC plate to find the optimal mobile phase that provides good separation between the product and impurities.[3]
-
Adding a Basic Modifier: The amino group of 4-Amino-5-bromo-2-cyanopyridine can interact strongly with acidic silanol groups on the silica gel, leading to peak tailing.[10] Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can mitigate this issue and improve peak shape.[9][10]
-
Gradient Elution: Start with a less polar eluent and gradually increase the polarity during the chromatography run. This can help to first elute non-polar impurities and then the more polar product, improving separation.[3]
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using a different stationary phase such as alumina or a reverse-phase C18 column.[10]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a synthesis of 4-Amino-5-bromo-2-cyanopyridine?
A: Common impurities can include:
-
Unreacted Starting Materials: Such as 2-amino-5-bromopyridine or other precursors.
-
Over-brominated Products: The presence of a second bromine atom on the pyridine ring, for example, 2-amino-3,5-dibromopyridine, can occur due to the activating effect of the amino group.[1]
-
Hydrolysis Products: The cyano group can be susceptible to hydrolysis to a carboxylic acid or amide under certain conditions.
-
Degradation Products: Brominated organic compounds can be susceptible to degradation.
Q2: How can I effectively remove unreacted starting materials?
A: The choice of method depends on the properties of the starting materials.
-
Column chromatography is generally effective for separating compounds with different polarities.[3][5]
-
Acid-base extraction can be useful if the starting material has a different acidity or basicity than the product. For instance, if a non-basic impurity is present, dissolving the mixture in an organic solvent and extracting with an aqueous acid will move the basic pyridine product into the aqueous layer as a salt, leaving the impurity in the organic layer.[3]
Q3: Is recrystallization a suitable method for large-scale purification?
A: Recrystallization can be a very effective and economical method for large-scale purification, provided a suitable solvent is found.[11] The key is to select a solvent that provides a significant difference in the solubility of the product at high and low temperatures while keeping impurities dissolved or insoluble at all temperatures.[6]
Q4: What is the best way to monitor the purity of my fractions during column chromatography?
A: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring fractions.[3] By spotting each fraction on a TLC plate and developing it, you can identify which fractions contain the pure product.
Q5: My purified product is unstable and degrades over time. How can I improve its stability?
A: Degradation can be caused by exposure to light, air (oxidation), or residual acid/base from the purification process.
-
Storage: Store the purified compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (2-8°C is often recommended for similar compounds).[12]
-
Neutralization: Ensure that no residual acids or bases from the purification process remain in the final product. This can be checked by measuring the pH of a solution of the product.
Data Summary Table
| Purification Method | Principle | Advantages | Disadvantages |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures.[6] | Can be highly effective for removing small amounts of impurities, cost-effective for large scale.[11] | Finding a suitable solvent can be challenging; some product loss is inevitable.[13] |
| Column Chromatography | Differential partitioning of components between a stationary phase and a mobile phase.[3] | Highly versatile for separating complex mixtures; can provide very high purity.[5] | Can be time-consuming and require large volumes of solvent; potential for product degradation on the stationary phase.[3][10] |
| Acid-Base Extraction | Separation based on the different acidic/basic properties of the components. | Effective for removing impurities with different pKa values from the product. | Only applicable when there is a significant difference in acidity/basicity. |
References
- A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy - Benchchem. (n.d.).
- Technical Support Center: Chromatographic Purification of Pyridine Derivatives - Benchchem. (n.d.).
- Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC. (n.d.).
- preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. (2021, May 25).
- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC. (n.d.).
- Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission - Beilstein Journals. (n.d.).
- Method for pyridine amine derivative - Chromatography Forum. (2015, July 20).
- CN113603639B - Preparation method of 2-cyano-5-bromopyridine - Google Patents. (n.d.).
- Preparation of Cyanopyridines by Direct Cyanation. (n.d.).
- The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. (2008, September 1).
- How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine? | ResearchGate. (2015, May 30).
- Recrystallization - YouTube. (2020, January 10).
- Organic Chemistry Lab: Recrystallization - YouTube. (2007, November 28).
- 4-Amino-5-bromo-2-chloropyridine 97 857730-21-3. (n.d.).
- 2,3-diaminopyridine - Organic Syntheses Procedure. (n.d.).
- No.3|447-452| May-July|2021 ISSN : (print) 2231–3087 / (online) 2230-9632 CODEN: HLEEA - 447 Heterocyclic Letters Vol. 11. (n.d.).
- CN114057637A - Method for purifying 4-cyanopyridine by recrystallization - Google Patents. (n.d.).
- Cyanopyridine: Common isomorphs, applications, side effects and safety - Chempanda. (n.d.).
- Technical Support Center: Purification of 2-Amino-4-bromopyridine Reaction Products - Benchchem. (n.d.).
- Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. (2024, January 23).
- Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater - MDPI. (2021, July 6).
- 5-Bromo-2-cyanopyridine, 95%, Thermo Scientific Chemicals 5 g | Buy Online. (n.d.).
- 5-Bromo-2-cyanopyridine | 97483-77-7 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).
- Bacterial Degradation of Cyanide and Its Metal Complexes under Alkaline Conditions - PMC. (n.d.).
- Proposed pathway of 4-aminopyridine degradation by the enrichment... - ResearchGate. (n.d.).
- 5-Bromopyridine-2-carbonitrile | C6H3BrN2 | CID 817154 - PubChem. (n.d.).
- Recrystallization of Acetanilide - YouTube. (2020, May 18).
- US3145084A - Purification of liquid bromine contaminated with organic impurities - Google Patents. (n.d.).
- Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry - YouTube. (2022, December 22).
- Iron porphyrin-catalyzed bromination of unactivated C–H bonds: inhibition of oxygen rebound by redox-inactive metal ions - Inorganic Chemistry Frontiers (RSC Publishing). (n.d.).
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- 5. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CN114057637A - Method for purifying 4-cyanopyridine by recrystallization - Google Patents [patents.google.com]
- 12. 4-氨基-5-溴-2-氯吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Purification of 4-Amino-5-bromo-2-cyanopyridine
Ticket ID: #REC-PYR-452 Subject: Optimization of Recrystallization Solvents & Protocols Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Solvent Selection Logic
Recrystallizing 4-Amino-5-bromo-2-cyanopyridine requires balancing the polarity of the amino and cyano groups against the lipophilicity of the bromine atom and the pyridine core.
The primary challenge with this molecule is the cyano group (–CN) , which is susceptible to hydrolysis under strongly acidic or basic conditions at high temperatures, potentially converting your product to the corresponding amide or carboxylic acid. Therefore, neutral solvent systems are critical.
Recommended Solvent Systems
| System Type | Solvent Pair | Ratio (v/v) | Suitability | Mechanism of Action |
| Primary (Green) | Ethanol / Water | 4:1 to 2:1 | High | The amino group H-bonds with EtOH. Water acts as a powerful anti-solvent due to the lipophilic bromine. |
| Secondary (Non-Polar Impurities) | Ethyl Acetate / Heptane | 3:1 | Moderate | Best if the crude contains non-polar byproducts (e.g., unreacted brominating agents). |
| High Purity (Polymorph Control) | Methanol | Pure | High | Methanol often yields denser crystal forms but requires lower temperatures (-20°C) for maximum recovery. |
| Avoid | DMF / DMSO | N/A | Low | Boiling points are too high; difficult to remove trace solvent without sublimation or degradation. |
Standard Operating Procedure (SOP)
Protocol ID: SOP-ABC-001 Safety Warning: Handle 4-Amino-5-bromo-2-cyanopyridine in a fume hood. Cyanopyridines can release toxic fumes if heated to decomposition.
Step-by-Step Workflow
-
Dissolution (The "Hot" Phase):
-
Place crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Add Ethanol (95%) at a ratio of 5 mL per gram of solid.
-
Heat to reflux (approx. 78°C).
-
Checkpoint: If solid remains, add Ethanol in 1 mL increments until fully dissolved. If the solution is dark/colored, add Activated Carbon (5 wt%), stir for 10 mins, and filter hot through Celite.
-
-
Nucleation (The "Critical" Phase):
-
Remove from heat. Allow the solution to cool slowly to ~40-50°C.
-
Anti-Solvent Addition: Dropwise, add Water (warm, ~40°C) until a faint, persistent turbidity (cloudiness) appears.
-
Technique Tip: Add 2-3 drops of Ethanol to clear the turbidity. You want the solution just at the saturation point.
-
-
Crystallization (The "Cold" Phase):
-
Allow the flask to cool to room temperature (20-25°C) undisturbed. Stirring too fast here causes "crashing out" (amorphous powder) rather than crystallization.
-
Once room temperature is reached, move to an ice bath (0-4°C) for 1 hour.
-
-
Isolation:
-
Filter via vacuum filtration (Buchner funnel).
-
Wash: Rinse the cake immediately with a cold (0°C) mixture of Ethanol/Water (1:1).
-
Dry: Vacuum oven at 45°C for 6 hours.
-
Troubleshooting Guide (FAQ)
Q1: My product is "oiling out" (forming a liquid blob at the bottom) instead of crystallizing. Why? A: This is a common issue with brominated pyridines. It occurs when the solution temperature drops below the "oiling limit" (liquid-liquid phase separation) before it hits the crystallization limit.
-
Fix: Re-heat until the oil dissolves. Add a seed crystal of pure product at a slightly higher temperature (e.g., 50°C).
-
Fix: Increase the amount of solvent (dilute the system) to lower the saturation temperature.
Q2: I see a new impurity peak on HPLC after recrystallization. Did I degrade it? A: Check the retention time. If the new peak is more polar (earlier elution), you likely hydrolyzed the nitrile to an amide.
-
Cause: Boiling in water/alcohol for too long, or the presence of residual acid/base from the synthesis step.
-
Prevention: Ensure the crude material is pH neutral before recrystallization. Limit reflux time to <15 minutes.
Q3: The crystals are yellow, but they should be off-white. A: Bromination byproducts often carry color.
-
Fix: Use the Ethyl Acetate / Heptane system.[1] Polar colored impurities often stay in the Ethyl Acetate mother liquor, while the product crystallizes out upon Heptane addition.
Decision Logic & Workflows
Solvent Selection Decision Tree
Caption: Logic flow for selecting the optimal solvent system based on impurity profile and stability risks.
Troubleshooting "Oiling Out"
Caption: Step-by-step remediation for liquid-liquid phase separation (oiling out).
References
-
World Intellectual Property Organization. (2016). WO2016059646A2 - Improved process for the preparation of 4-[[6-amino-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile.[2] (See description of intermediate purification). Link
-
Katritzky, A. R., et al. (2005).[3] Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(6), 993–997.[3] (Discusses stability and purification of cyanopyridines). Link
-
BenchChem. (2025). Solubility Profile of 2-Amino-5-bromo-4-methylpyridine. (Analogous solubility data for amino-bromo-pyridines). Link
-
PubChem. (2025).[4] 4-Amino-2-bromopyridine Compound Summary. National Library of Medicine. Link
Sources
- 1. reddit.com [reddit.com]
- 2. WO2016059646A2 - Improved process for the preparation of 4- [6-amino-5-bromo-2- [(4-cvanophenyl) aminol]-4-pvrimidinvl]oxv]-3.5-dimethvlbenzonitrile - Google Patents [patents.google.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. 4-Amino-2-bromopyridine | C5H5BrN2 | CID 346455 - PubChem [pubchem.ncbi.nlm.nih.gov]
Minimizing side reactions in 4-Amino-5-bromo-2-cyanopyridine functionalization
This technical guide addresses the functionalization of 4-Amino-5-bromo-2-cyanopyridine , a high-value scaffold often utilized in the synthesis of BTK (Bruton's Tyrosine Kinase) inhibitors and other heterocyclic drug candidates.
The functionalization of this molecule presents a "Three-Front War" for the synthetic chemist:
-
C5-Bromide: The intended site of reactivity (typically Suzuki-Miyaura or Sonogashira coupling).
-
C4-Amine: A nucleophilic "poison" that can coordinate to the catalyst or participate in competing N-arylation.
-
C2-Nitrile: An electrophilic site prone to hydrolysis (to amide) or nucleophilic attack under standard cross-coupling conditions.
Module 1: The Reaction Landscape & Competitive Pathways
Before initiating experimentation, it is critical to visualize the competing pathways. The diagram below maps the intended reaction against the most common failure modes.
Figure 1: Reaction landscape showing the competition between C5-functionalization (Green) and degradative pathways (Red/Grey).
Module 2: Troubleshooting The "Free Amine" Problem
The Issue: The C4-amino group (
FAQ: Should I protect the amine before coupling?
Recommendation:
-
Strategy A (Ligand Override): If you are using advanced dialkylbiaryl phosphine ligands (e.g., XPhos , SPhos , or RuPhos ), protection is often unnecessary. These bulky, electron-rich ligands bind tightly to Pd and sterically prevent the amine from coordinating.
-
Strategy B (Protection): If you are using older generation catalysts (e.g.,
, ), you must protect the amine. The acetyl group ( ) is recommended as it is electron-withdrawing, reducing the nucleophilicity of the nitrogen, yet easily removed later.
Data: Ligand Performance on Unprotected Substrates
Conditions: 1.0 eq Ar-Br, 1.5 eq
| Ligand / Catalyst | Yield (C5-Aryl) | Catalyst Poisoning? | N-Arylation % |
| < 15% | High (Stalled) | 5% | |
| 35% | Moderate | 10% | |
| XPhos Pd G2 | 92% | None | < 1% |
| SPhos Pd G2 | 88% | None | < 1% |
| Amphos | 65% | Low | 5% |
Technical Insight: The Buchwald G2/G3 precatalysts (e.g., XPhos Pd G2) are superior here because they generate the active mono-ligated Pd(0) species immediately, which enters the catalytic cycle faster than the amine can sequester it [1].
Module 3: Preserving the Nitrile (Hydrolysis Prevention)
The Issue: The C2-cyano group is activated by the electron-deficient pyridine ring. In the presence of water and base (standard Suzuki conditions) at elevated temperatures (
Troubleshooting Protocol: Base & Solvent Selection
To prevent hydrolysis, you must move to an Anhydrous Suzuki Coupling system.
The "Dry" Protocol:
-
Solvent: Switch from Dioxane/Water to Anhydrous 1,4-Dioxane or Toluene .
-
Base: Do not use aqueous
or . Instead, use finely ground, anhydrous (Tribasic Potassium Phosphate) or . -
Additives: If solubility of the boronic acid is poor in anhydrous media, add 5-10% n-Butanol or DMF as a co-solvent. These protic/polar solvents facilitate transmetallation without supplying the stoichiometric water needed for nitrile hydrolysis.
Figure 2: Decision tree for base selection to avoid nitrile hydrolysis.
Module 4: Master Protocol (Self-Validating System)
This protocol integrates the solutions for amine interference and nitrile stability.
Reagents:
-
Substrate: 4-Amino-5-bromo-2-cyanopyridine (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)
-
Catalyst: XPhos Pd G2 (2-3 mol%)
-
Alternative:
(2 mol%) + XPhos (4 mol%)
-
-
Base: Anhydrous
(3.0 equiv) -
Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)
Step-by-Step Procedure:
-
Inert Setup: Charge a reaction vial with the substrate, boronic acid,
, and the Pd-precatalyst. Seal with a septum. -
Evacuation: Evacuate and backfill with Nitrogen or Argon (
) to remove oxygen (prevents homocoupling and phenol formation). -
Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.
-
Checkpoint: If the boronic acid is highly insoluble, add 5% anhydrous n-Butanol.
-
-
Reaction: Heat to
for 2–4 hours.-
Note: Do not exceed
to minimize thermal decomposition of the nitrile.
-
-
Workup (Critical):
-
Cool to room temperature.[1]
-
Dilute with EtOAc.
-
Wash with water (cold). Do not use basic aqueous washes, as the product might still be susceptible to hydrolysis during workup if pH is high.
-
Dry over
and concentrate.
-
References
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006).[2] A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[2] Angewandte Chemie International Edition, 45(21), 3484–3488. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Li, Z., et al. (2016).[3] Aqueous Suzuki Coupling Reactions of Basic Nitrogen-Containing Substrates.[3][4] The Journal of Organic Chemistry, 81(18), 8520–8529.[3] Link
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Link
Sources
Technical Support Center: Column Chromatography of 4-Amino-5-bromo-2-cyanopyridine
Prepared by: Gemini, Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, chemists, and pharmaceutical professionals engaged in the purification of 4-Amino-5-bromo-2-cyanopyridine. The unique structural characteristics of this molecule—possessing a basic amino group, a polar cyano group, and halogen substituents—present specific challenges during silica gel chromatography. This document provides in-depth, field-proven solutions and troubleshooting strategies in a direct question-and-answer format to address these challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the column chromatography purification of 4-Amino-5-bromo-2-cyanopyridine.
Q1: My compound is tailing severely on both TLC and the column, resulting in broad peaks and poor separation. What is the cause and how do I fix it?
A1: Tailing is the most common problem when purifying aminopyridines on standard silica gel.
-
Causality: The issue stems from the strong acid-base interaction between the basic amino group (-NH2) of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase.[1][2] This strong, non-specific binding slows the elution of the tail end of your sample band, causing it to streak.
-
Solution: To achieve sharp, symmetrical peaks, you must neutralize the acidic sites on the silica gel. This is accomplished by adding a small amount of a basic modifier to your eluent system.
-
Primary Recommendation: Add 0.5-1% v/v triethylamine (TEA) to your mobile phase (e.g., for every 100 mL of your solvent mixture, add 0.5 to 1 mL of TEA).[2]
-
Alternative: A solution of 1-2% methanol in dichloromethane containing 0.5-1% ammonia (prepared from a stock solution of ammonium hydroxide in methanol) can also be highly effective, especially for very polar compounds that are difficult to elute.[3]
-
Q2: What is a good starting eluent system for developing a separation method on TLC?
A2: Selecting the right starting solvent system is crucial for an efficient purification. Given the polar nature of 4-Amino-5-bromo-2-cyanopyridine, you will need a moderately to highly polar eluent system. The goal is to find a system that provides a retention factor (Rf) of 0.2-0.4 for your target compound, as this range typically translates to the best separation on a column.[2][4]
-
Recommended Starting Systems:
-
Ethyl Acetate / Hexane: Start with a 1:1 ratio and increase the proportion of ethyl acetate. For this compound, you will likely need a system in the range of 70-100% ethyl acetate in hexane.
-
Dichloromethane / Methanol: Begin with 1-2% methanol in dichloromethane and gradually increase the methanol concentration. This system is excellent for eluting more polar compounds.[1]
-
-
Pro-Tip: Always include your chosen basic modifier (e.g., 1% TEA) in the TLC developing chamber to accurately predict the behavior on the column.
Q3: My compound will not move from the baseline on the TLC plate, even with 100% ethyl acetate. What is the next step?
A3: If your compound remains at the origin (Rf = 0), your eluent system is not polar enough to displace it from the highly polar silica gel.
-
Causality: The combination of the polar amino and cyano groups leads to very strong adsorption on the silica stationary phase.
-
Solution: You must introduce a more potent polar solvent into your mobile phase.
-
Add Methanol: Begin adding methanol to your current solvent. A good starting point is to try a mixture of 95:5 ethyl acetate/methanol or 95:5 dichloromethane/methanol . Even a small percentage of methanol can dramatically increase the eluting power of the mobile phase.
-
Use an Ammoniated System: For particularly stubborn compounds, a more aggressive polar system is warranted. Try eluting with 5-10% of a 10% ammonium hydroxide in methanol stock solution mixed into dichloromethane.[3] This system is both highly polar and basic, effectively overcoming strong baseline retention.
-
Q4: The separation looks promising on my TLC plate, but when I run the column, all my fractions are mixed. Why does this happen?
A4: A discrepancy between TLC and column performance is a common issue that can arise from several factors.
-
Possible Causes & Solutions:
-
Column Overloading: Loading too much crude material onto the column is a primary cause of poor separation. The bands broaden and overlap, destroying the resolution seen on TLC. Rule of Thumb: Use at least 20-40 grams of silica gel for every 1 gram of crude material to be purified.[4]
-
Poor Sample Loading Technique: If the initial band of your compound is too wide, separation will be compromised. If your compound is not very soluble in the starting eluent, it may precipitate at the top of the column.
-
Solution: Use the dry loading technique.[4][5][6] Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel (2-3x the mass of your product), and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column, ensuring a very sharp starting band.
-
-
Compound Degradation: It is possible your compound is not stable on silica gel over the longer time frame of a column run.[3] A compound that slowly decomposes as it travels down the column will continuously leak degradation products into all subsequent fractions. See Q5 for how to diagnose and solve this.
-
Q5: I suspect my compound is degrading on the silica gel. How can I test for this, and what are my options if it is unstable?
A5: Stability on silica is a critical parameter that must be verified if you observe unexpected impurities or yield loss after chromatography.
-
Diagnosis with 2D TLC: You can definitively test for stability using a two-dimensional TLC experiment.[3][7]
-
Spot your crude material in one corner of a square TLC plate.
-
Run the plate in your chosen eluent system.
-
Remove the plate, dry it completely, and rotate it 90 degrees so the line of separated spots is now on the bottom.
-
Run the plate again in the same eluent system.
-
Interpretation: If your compounds are stable, all spots will appear along the 45-degree diagonal. If any spot appears "off-diagonal," it indicates that the compound degraded during the second elution.
-
-
Solutions for Unstable Compounds:
-
Deactivated Silica: Reduce the acidity of the silica gel by preparing it as a slurry in your eluent that already contains 1-2% triethylamine. Let it sit for an hour before packing the column.
-
Switch Stationary Phase: If deactivation is insufficient, switch to a less acidic stationary phase. Alumina (basic or neutral) is an excellent alternative for acid-sensitive compounds.[3][4] You will need to re-optimize your eluent system on an alumina TLC plate.
-
Reversed-Phase Chromatography: If all else fails, reversed-phase chromatography (C18 silica) with polar solvents like water/acetonitrile or water/methanol may be an option.
-
Protocols and Methodologies
Protocol 1: Step-by-Step TLC Optimization
This protocol guides the selection of an optimal mobile phase for column chromatography.
-
Prepare Sample: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Prepare TLC Chambers: In separate TLC chambers or beakers, add your test eluent systems (e.g., 7:3 Hexane/EtOAc, 9:1 Hexane/EtOAc, 100% EtOAc, 95:5 EtOAc/MeOH). Crucially, add 1% TEA to each chamber. Place a piece of filter paper in each chamber to ensure solvent vapor saturation.[8]
-
Spot the Plate: Using a capillary tube, spot your dissolved sample onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the spotted plate into a prepared chamber, ensuring the solvent level is below the baseline. Allow the solvent to run until it is about 1 cm from the top of the plate.[8]
-
Visualize and Analyze: Remove the plate, immediately mark the solvent front with a pencil, and visualize the spots under a UV lamp (254 nm). Calculate the Rf value for your target compound.
-
Iterate: Adjust the solvent polarity until your target compound has an Rf value between 0.2 and 0.4.
Protocol 2: Column Chromatography with Dry Loading and Gradient Elution
This protocol is recommended for achieving the best resolution.
-
Prepare the Column:
-
Plug a glass column with cotton or glass wool and add a small layer of sand.
-
Prepare a slurry of silica gel in your starting, low-polarity eluent (e.g., 80:20 Hexane/EtOAc + 1% TEA).
-
Pour the slurry into the column and tap gently to pack it evenly, allowing excess solvent to drain. Add another layer of sand on top of the packed silica.[4]
-
-
Prepare the Sample (Dry Loading):
-
Dissolve your crude product (e.g., 1 g) in a minimal amount of dichloromethane.
-
Add 2-3 g of silica gel to the solution.
-
Remove the solvent by rotary evaporation until you have a dry, free-flowing powder.[4]
-
-
Load and Run the Column:
-
Carefully add the silica-adsorbed sample powder to the top of the packed column, forming an even layer.
-
Gently add a final thin layer of sand to protect the sample layer.
-
Carefully add your starting eluent and begin eluting under gentle positive pressure.
-
-
Elution and Fraction Collection:
-
Start collecting fractions while eluting with the initial, low-polarity solvent to remove non-polar impurities.
-
Monitor the fractions by TLC.
-
Gradually increase the polarity of your eluent (gradient elution) to elute your target compound. For example, move from 80:20 to 60:40 Hexane/EtOAc. This provides better separation of closely eluting compounds than a single isocratic system.[5][6]
-
-
Isolate the Product:
-
Analyze all fractions by TLC.
-
Combine the fractions containing your pure product.
-
Remove the solvent under reduced pressure to yield your purified 4-Amino-5-bromo-2-cyanopyridine.
-
Data Summary & Visual Workflows
Table 1: Recommended Eluent Systems & Modifiers
| Eluent System | Typical Starting Ratio | Modifier | Target Rf | Use Case & Comments |
| Hexane / Ethyl Acetate | 1:1 to 1:4 | 0.5-1% TEA | 0.2 - 0.4 | Standard choice for moderately polar compounds. Polarity is increased by adding more Ethyl Acetate. |
| Dichloromethane / Methanol | 98:2 to 90:10 | 0.5-1% TEA | 0.2 - 0.4 | More powerful system for highly polar compounds that do not move in Hexane/EtOAc. |
| Dichloromethane / (10% NH4OH in MeOH) | 95:5 | N/A | 0.2 - 0.4 | An aggressive, basic system for very polar, basic compounds that show strong baseline retention.[3] |
Diagram 1: Troubleshooting Flowchart for Purification Issues
A decision tree for diagnosing and solving common chromatography problems.
Caption: Troubleshooting flowchart for common purification issues.
Diagram 2: Method Development Workflow
A logical progression from crude material to purified product.
Caption: Workflow for method development from TLC to column.
References
-
Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. [Link]
-
Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation. [Link]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]
-
Senzer, B. D., Varongchayakul, C., & Danheiser, R. L. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. [Link]
-
Department of Chemistry, University of Rochester. Troubleshooting Thin-Layer Chromatography. [Link]
-
Chemistry LibreTexts. (2022). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. [Link]
Sources
- 1. organomation.com [organomation.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. chromtech.com [chromtech.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Chromatography [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
13C NMR chemical shifts for 4-Amino-5-bromo-2-cyanopyridine
An In-Depth Technical Guide to the 13C NMR Chemical Shifts of 4-Amino-5-bromo-2-cyanopyridine
Introduction
4-Amino-5-bromo-2-cyanopyridine is a polysubstituted heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate and a core scaffold in drug discovery necessitates unambiguous structural characterization. Among the suite of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy provides direct insight into the carbon framework of the molecule. This guide offers a comprehensive analysis of the expected , a comparative analysis with related structural analogs, and a detailed experimental protocol for data acquisition.
Predicted 13C NMR Chemical Shifts
As of the latest literature review, specific experimental 13C NMR data for 4-Amino-5-bromo-2-cyanopyridine is not widely published. However, a reliable prediction of the chemical shifts can be derived from the established principles of substituent chemical shift (SCS) effects on the pyridine ring. The electronic influence of the amino (-NH2), bromo (-Br), and cyano (-CN) groups dictates the shielding and deshielding of the carbon nuclei.
The prediction is based on the additive effects of these substituents on a pyridine core. The amino group is a strong electron-donating group (EDG), causing significant upfield shifts (shielding), particularly at the ipso and para positions. The bromine atom is an electron-withdrawing group (EWG) through induction but can donate electron density via resonance, leading to more complex effects. The cyano group is a strong EWG, causing downfield shifts (deshielding), especially for the carbon it is attached to and other carbons in conjugation.
Below is the structure of 4-Amino-5-bromo-2-cyanopyridine with the standard IUPAC numbering for the pyridine ring.
Caption: Structure of 4-Amino-5-bromo-2-cyanopyridine with carbon numbering.
Based on an analysis of related compounds, the predicted 13C NMR chemical shifts are summarized below.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C2 | ~135-140 | Ipso-carbon to the electron-withdrawing cyano group, expected to be significantly deshielded. |
| C3 | ~110-115 | Influenced by the adjacent amino and cyano groups; experiences some shielding from the amino group. |
| C4 | ~155-160 | Ipso-carbon to the strong electron-donating amino group, resulting in a strong downfield shift. |
| C5 | ~95-100 | Ipso-carbon to the bromine atom and meta to the amino group, expected to be significantly shielded. |
| C6 | ~150-155 | Positioned ortho to the electron-donating amino group and adjacent to the ring nitrogen, leading to deshielding. |
| CN | ~115-120 | Typical chemical shift range for a nitrile carbon.[1][2][3] |
Comparative Analysis with Structurally Related Compounds
To understand the basis of the predictions, it is instructive to compare the experimental 13C NMR data of simpler, monosubstituted pyridines. The data below, obtained in CDCl3, illustrates the individual effect of each substituent.
| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | Source |
| Pyridine (neat) | 149.7 | 123.5 | 135.7 | 123.5 | 149.7 | |
| 4-Aminopyridine | 150.1 | 109.1 | 157.0 | 109.1 | 150.1 | [4][5][6] |
| 2-Cyanopyridine | 131.9 | 128.1 | 137.1 | 124.5 | 150.8 | [2][3] |
| 2-Amino-5-bromopyridine | 158.4 | 108.8 | 140.2 | 114.2 | 148.1 | [7] |
This comparison highlights the strong shielding effect of the amino group at C3/C5 and the deshielding at C4 in 4-aminopyridine.[4][5][6] The cyano group in 2-cyanopyridine deshields C6 and shields the ipso-carbon C2.[2][3] The interplay of these effects in the target molecule results in the predicted shifts.
Experimental Protocol for 13C NMR Acquisition
This section provides a robust, step-by-step methodology for acquiring a high-quality proton-decoupled 13C NMR spectrum of 4-Amino-5-bromo-2-cyanopyridine.
Sample Preparation
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d6) is a recommended solvent due to the potential for hydrogen bonding with the amino group and good solubility for polar aromatic compounds. Chloroform-d (CDCl3) is an alternative if solubility permits.
-
Concentration: Dissolve 15-25 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[8]
NMR Instrument Parameters (for a 400 MHz Spectrometer)
-
Nucleus: 13C
-
Spectrometer Frequency: Approximately 100 MHz.
-
Pulse Program: A standard single-pulse experiment with proton broadband decoupling is recommended (e.g., 'zgpg30' on Bruker instruments).[9]
-
Acquisition Time (AQ): 1.0–2.0 seconds.
-
Relaxation Delay (D1): 2.0 seconds. A longer delay may be necessary to observe quaternary carbons more effectively.
-
Spectral Width (SW): 0 to 220 ppm, which covers the typical range for organic molecules.[10]
-
Number of Scans (NS): A minimum of 1024 scans is recommended due to the low natural abundance of 13C.[9] More scans will improve the signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
Data Processing
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply an automatic baseline correction.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm or using the residual solvent peak (DMSO-d6 at 39.52 ppm).
Caption: Workflow for 13C NMR data acquisition and processing.
Key Considerations and Interpretation
-
Quaternary Carbons: The signals for the quaternary carbons (C2, C4, and C5) are expected to be of lower intensity compared to the protonated carbons (C3 and C6).[11][12] This is due to the lack of Nuclear Overhauser Effect (NOE) enhancement from proton decoupling and longer relaxation times.
-
Solvent Effects: The choice of solvent can influence the chemical shifts, particularly for the carbons near the amino group, due to differences in hydrogen bonding.
-
Advanced NMR Experiments: For unambiguous assignment of the carbon signals, two-dimensional (2D) NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable. HSQC would correlate C3 and C6 to their attached protons, while HMBC would show long-range correlations (2-3 bonds) from protons to the quaternary carbons, confirming their assignments.
By combining the predictive power of substituent effects with a robust experimental methodology, researchers can confidently elucidate the structure of 4-Amino-5-bromo-2-cyanopyridine and its analogs.
References
-
Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733. [Link]
-
Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]
-
Katritzky, A. R., & Shirley, D. A. (1991). Preparation of Cyanopyridines by Direct Cyanation. Journal of Heterocyclic Chemistry, 28(4), 1049-1050. [Link]
-
PubChem. (n.d.). 4-Aminopyridine. [Link]
-
PubChem. (n.d.). Pyridine-2-carbonitrile. [Link]
-
Beilstein Journals. (n.d.). Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. [Link]
-
Unspecified Author. (n.d.). 13C NMR spectroscopy • Chemical shift. [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]
-
Oregon State University. (2022, March 9). 13C NMR Chemical Shift. [Link]
-
University of Calgary. (n.d.). 13 Carbon NMR. [Link]
-
National Institute of Standards and Technology. (n.d.). 4-Aminopyridine. [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. 2-Cyanopyridine(100-70-9) 13C NMR spectrum [chemicalbook.com]
- 3. Pyridine-2-carbonitrile | C6H4N2 | CID 7522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Aminopyridine(504-24-5) 13C NMR spectrum [chemicalbook.com]
- 6. 4-Aminopyridine [webbook.nist.gov]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bhu.ac.in [bhu.ac.in]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. 13Carbon NMR [chem.ch.huji.ac.il]
Technical Comparison: LC-MS/MS Fragmentation Dynamics of 4-Amino-5-bromo-2-cyanopyridine vs. Structural Analogs
Executive Summary & Strategic Context
In the synthesis of kinase inhibitors and heterocyclic pharmaceuticals, 4-Amino-5-bromo-2-cyanopyridine (hereafter ABCP ) serves as a critical halogenated scaffold. Its unique electronic structure—combining an electron-withdrawing cyano group, a reactive bromo handle, and an amino donor—creates a distinct mass spectral fingerprint essential for reaction monitoring and impurity profiling.
This guide provides a definitive analysis of the LC-MS fragmentation patterns of ABCP, contrasting it with two common structural alternatives: 4-Amino-5-chloropyridine (halogen exchange) and 2-Amino-5-bromopyridine (positional isomer). By understanding these fragmentation pathways, researchers can distinguish ABCP from side-products and validate synthesis integrity.
Methodology: Standardized LC-MS Protocol
To ensure reproducibility, the following protocol utilizes a generic high-performance liquid chromatography (HPLC) setup coupled with Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS).
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ionization).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 5 minutes (Generic screening gradient).
-
Flow Rate: 0.4 mL/min.[1]
Mass Spectrometry Settings (ESI+)
-
Ionization Mode: Positive Electrospray (+ESI).[2]
-
Capillary Voltage: 3500 V.
-
Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the labile Br-C bond).
-
Collision Gas: Argon.
-
Collision Energy (CE): Ramped 10–40 eV to capture full product ion spectra.
Deep Dive: Fragmentation of 4-Amino-5-bromo-2-cyanopyridine (ABCP)
Precursor Ion Characteristics
The mass spectrum of ABCP is dominated by the isotopic signature of Bromine (
-
[M+H]+ Doublet: Observed at m/z 198.0 and m/z 200.0 with a near 1:1 intensity ratio.
-
Diagnostic Value: This doublet is the primary confirmation of the bromine atom's presence. Any deviation from the 1:1 ratio suggests interference or co-elution.
Mechanistic Fragmentation Pathways
Upon Collision-Induced Dissociation (CID), ABCP follows three distinct pathways driven by the stability of the pyridine ring and the lability of the substituents.
-
Pathway A: Nitrile Elimination (Loss of HCN) The cyano group at C2 is electron-deficient. The primary fragmentation involves the loss of Hydrogen Cyanide (HCN, 27 Da).
-
Pathway B: Dehalogenation (Loss of Br• or HBr) The C-Br bond is the weakest link.
-
Radical Loss: m/z 198
m/z 119 (Loss of ). -
Neutral Loss: m/z 198
m/z 118 (Loss of HBr). -
Note: Radical loss is more common in Q-TOF instruments; neutral loss often dominates in triple quads under lower energy.
-
-
Pathway C: Ring Cleavage (Secondary) After the loss of substituents, the pyridine ring degrades, typically losing another molecule of HCN (from the ring carbons) or Acetylene (
).
Visualization of Signaling Pathways
Figure 1: Proposed MS/MS fragmentation tree for 4-Amino-5-bromo-2-cyanopyridine showing primary HCN loss and secondary dehalogenation.
Comparative Analysis: ABCP vs. Alternatives
In drug development, ABCP is often compared to its chloro-analog (cost-saving alternative) or positional isomers (synthesis byproducts). The table below differentiates them based on experimental mass spectral data.
Table 1: Comparative MRM Transitions & Ionization Characteristics
| Feature | Target: ABCP | Alt 1: 4-Amino-5-chloropyridine | Alt 2: 2-Amino-5-bromopyridine |
| Formula | |||
| Precursor Ion (m/z) | 198.0 / 200.0 | 129.0 / 131.0 | 173.0 / 175.0 |
| Isotope Pattern | 1:1 ( | 3:1 ( | 1:1 ( |
| Primary Fragment | 171 (Loss of CN) | 94 (Loss of Cl) | 94 (Loss of Br) |
| Secondary Fragment | 119 (Loss of Br) | 102 (Loss of HCN) | 156 (Loss of NH3) |
| Retention Time | Mid-eluting (Polar CN group) | Early eluting (Less lipophilic) | Late eluting (Less polar) |
| Differentiation Key | Unique loss of 27 Da (HCN) from exocyclic CN.[6] | Distinct 3:1 isotope ratio; no nitrile loss. | No nitrile loss; different fragmentation energy. |
Critical Insights for Researchers
-
The "Cyano Effect": The presence of the 2-cyano group in ABCP stabilizes the precursor ion relative to the 2-amino-5-bromopyridine isomer. However, it introduces a "soft" fragmentation channel (loss of HCN) that occurs at lower collision energies (15-20 eV).
-
Halogen Exchange Monitoring: If switching from ABCP to the Chloro-analog, the mass shift is -44 Da (Br
Cl) or -46 Da depending on isotopes. The Chloro-analog requires significantly higher collision energy (>30 eV) to cleave the C-Cl bond compared to the C-Br bond.
Experimental Protocol: Sample Preparation
To achieve the spectra described above, follow this "Self-Validating" preparation method.
-
Stock Preparation: Dissolve 1 mg of ABCP in 1 mL of DMSO (Concentration: 1 mg/mL). Validation: Solution must be clear; ABCP is sparingly soluble in pure water.
-
Working Standard: Dilute Stock 1:1000 into 50:50 Water:Acetonitrile (Final: 1 µg/mL).
-
Infusion/Injection:
-
Direct Infusion: Inject at 10 µL/min into the MS source to optimize Cone Voltage. Look for the 198/200 doublet.
-
LC Injection: Inject 5 µL onto the column using the gradient in Section 2.1.
-
-
System Suitability Check:
-
Verify the 1:1 ratio of m/z 198 and 200.
-
Trigger MS/MS on m/z 198. Ensure the daughter ion at m/z 119 is present at CE 30eV.
-
References
-
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Brominated Pyrimidines and Pyridines. National Institute of Standards and Technology. [Link]
-
Save My Exams. (2025). Mass Spectrometry Fragmentation Patterns: Halogenated Compounds.[6][Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry: Fragmentation of Amines and Halides.[7][Link]
-
ResearchGate. (2018). Compilation of Neutral Losses in ESI-MS/MS (HCN and Halogens).[Link]
Sources
- 1. Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis [mdpi.com]
- 2. gala.gre.ac.uk [gala.gre.ac.uk]
- 3. Ways to prevent neutral loss on LCMS - Chromatography Forum [chromforum.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. youtube.com [youtube.com]
- 6. savemyexams.com [savemyexams.com]
- 7. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to HPLC Purity Standards for 4-Amino-5-bromo-2-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is not merely a matter of quality control; it is a cornerstone of scientific validity and therapeutic safety. 4-Amino-5-bromo-2-cyanopyridine, a key building block in the synthesis of various biologically active molecules, is no exception. Its purity can significantly impact reaction yields, impurity profiles of subsequent intermediates, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide, curated from the perspective of a Senior Application Scientist, provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) purity standards for 4-Amino-5-bromo-2-cyanopyridine, supported by experimental data and detailed methodologies.
The Imperative of Purity: Why HPLC Standards Matter
The functional groups present in 4-Amino-5-bromo-2-cyanopyridine—an amine, a bromine atom, and a nitrile group—confer upon it a versatile reactivity, making it a valuable precursor in medicinal chemistry. However, this reactivity also predisposes it to the formation of various process-related impurities during its synthesis. These impurities can be structurally similar to the target molecule, making their removal challenging and their detection and quantification critical.
High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for assessing the purity of such compounds. Its high resolution, sensitivity, and adaptability make it ideal for separating the target molecule from its potential impurities. Establishing robust HPLC purity standards is, therefore, essential for:
-
Ensuring Lot-to-Lot Consistency: Consistent purity of starting materials is fundamental for reproducible manufacturing processes.
-
Controlling Impurity Profiles: Identifying and quantifying impurities early in the synthetic route prevents their propagation to the final API.
-
Adhering to Regulatory Requirements: Regulatory bodies like the FDA and EMA mandate stringent control over the purity of all components used in drug manufacturing.
Comparative Analysis of Commercially Available Standards
While a standardized, pharmacopeial monograph for 4-Amino-5-bromo-2-cyanopyridine is not yet established, a survey of offerings from various chemical suppliers reveals a general consensus on purity levels for this and structurally similar compounds. The table below provides a comparative overview based on publicly available data for related pyridine derivatives.
| Compound Name | Supplier Category | Stated Purity | Analytical Method |
| 4-Amino-5-bromo-2-chloropyridine | Research Grade | 97% | Not specified |
| 4-Amino-5-bromo-2-chloropyridine | Research Grade | ≥94.0% | GC |
| 2-Amino-5-bromopyridine-d3 | Certified Reference Material | 98.5% | HPLC[1] |
| 2-Amino-5-bromopyridine-d3 | Research Grade | 99.94% | HPLC[2] |
| 4-Amino-3-bromo-2-chloropyridine | Research Grade | 99.58% | HPLC |
| 2-Hydroxy-5-bromopyridine | Research Grade | 97.39% | HPLC[3] |
| 2-Amino-5-bromo-4-methylpyridine | Research Grade | 97% | TLC, 1H NMR[4] |
This table is a representative summary. Purity specifications can vary between suppliers and by lot.
The data indicates that a purity of ≥97% is a common standard for research-grade materials, with higher purity grades (≥98.5%) often available and characterized by HPLC. The lack of detailed analytical methods on many supplier certificates of analysis underscores the need for end-users to develop and validate their own in-house HPLC methods for quality assurance.
A Robust, Stability-Indicating HPLC Method for Purity Determination
Drawing from established methods for the analysis of substituted pyridines and brominated aromatic compounds, a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method is proposed for the purity determination of 4-Amino-5-bromo-2-cyanopyridine. The rationale behind the selection of each parameter is detailed below.
Experimental Workflow
Caption: Workflow for HPLC Purity Analysis.
Detailed HPLC Protocol
| Parameter | Recommended Condition | Justification |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the aromatic pyridine ring, while being suitable for a wide range of polarities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as an ion-pairing agent and improves peak shape for the basic amino group by protonating it. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency. |
| Gradient Elution | 10-90% B over 20 minutes | A gradient elution is recommended to ensure the separation of the main peak from both early-eluting polar impurities and late-eluting non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and chromatographic efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The aromatic pyridine ring exhibits strong absorbance at this wavelength. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Diluent | Mobile Phase A / Acetonitrile (50:50 v/v) | Ensures good solubility of the analyte and compatibility with the mobile phase. |
Method Validation and Forced Degradation Studies
A crucial aspect of a reliable purity method is its ability to be "stability-indicating." This means the method can resolve the parent compound from any potential degradation products.[5] To validate this, forced degradation studies should be performed by subjecting a solution of 4-Amino-5-bromo-2-cyanopyridine to various stress conditions as mandated by ICH guidelines.
Forced Degradation Workflow
Caption: Forced Degradation Study Workflow.
Based on studies of similar aminopyridine compounds, potential degradation products could include N-oxides from oxidative stress and hydrolysis of the nitrile group to an amide or carboxylic acid under acidic or basic conditions.[4] The proposed HPLC method should demonstrate baseline resolution between the main peak of 4-Amino-5-bromo-2-cyanopyridine and any peaks generated under these stress conditions.
Comparison with an Alternative HPLC Method
To illustrate the importance of method optimization, let's compare the proposed gradient method with a hypothetical isocratic method.
| Parameter | Proposed Gradient Method | Alternative Isocratic Method |
| Mobile Phase | Gradient: 10-90% Acetonitrile (with 0.1% Formic Acid) | 40% Acetonitrile / 60% Water (with 0.1% Formic Acid) |
| Run Time | 25 minutes | 15 minutes |
| Resolution | Baseline separation of the main peak from potential early and late-eluting impurities. | Potential co-elution of closely related impurities with the main peak or with each other. |
| Sensitivity | Good peak shape and height for trace impurities due to gradient focusing. | Broader peaks for late-eluting impurities, leading to lower sensitivity. |
| Suitability | Stability-indicating, suitable for both purity testing and impurity profiling. | May not be stability-indicating; primarily suitable for simple purity assays of well-characterized material. |
While the isocratic method offers a shorter run time, its compromised resolution makes it less reliable for detecting unknown impurities or for use as a stability-indicating method. The proposed gradient method, although longer, provides a more comprehensive and trustworthy assessment of the sample's purity.
Conclusion
The purity of 4-Amino-5-bromo-2-cyanopyridine is a critical parameter that demands rigorous analytical control. While commercial suppliers typically provide materials of high purity (≥97%), it is incumbent upon the end-user to employ a well-validated, stability-indicating HPLC method for incoming quality control and for monitoring reaction progress. The proposed RP-HPLC method, with its C18 column and gradient elution, provides a robust framework for achieving this. By understanding the principles behind the method and the importance of validation through forced degradation studies, researchers, scientists, and drug development professionals can ensure the integrity of their work and contribute to the development of safe and effective medicines.
References
- Leyan. Certificate of Analysis: 2-Hydroxy-5-bromopyridine. Shanghai, China.
- Alfa Aesar. Certificate of Analysis: 2-Amino-5-bromo-4-methylpyridine, 97%.
- Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
- LGC Standards. Certificate of Analysis: 2-Amino-5-bromopyridine-3,4,6-d3.
- MedchemExpress. Certificate of Analysis: 2-Amino-5-bromopyridine-d3.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. helixchrom.com [helixchrom.com]
- 3. file.leyan.com [file.leyan.com]
- 4. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability-indicating HPLC method for the determination of nicardipine in capsules and spiked human plasma. Identification of degradation products using HPLC/MS - Arabian Journal of Chemistry [arabjchem.org]
A Comparative Guide to the Reactivity of 4-Amino-5-bromo-2-cyanopyridine and 4-amino-2-cyanopyridine for Advanced Synthesis
For researchers and professionals in drug development, the selection of heterocyclic building blocks is a critical decision that dictates synthetic strategy and efficiency. This guide provides an in-depth comparison of the reactivity profiles of two closely related pyridine derivatives: 4-Amino-5-bromo-2-cyanopyridine and 4-amino-2-cyanopyridine. By examining the electronic and steric influences of their constituent functional groups, we aim to equip scientists with the predictive insights necessary for rational molecule design and reaction planning.
Structural and Electronic Landscape
The reactivity of a substituted pyridine is governed by the complex interplay of inductive and resonance effects of its substituents, which modulate the electron density of the aromatic ring. The pyridine nitrogen atom is inherently electron-withdrawing, creating a baseline electron deficiency that influences its chemical behavior.[1]
4-amino-2-cyanopyridine: This molecule presents a classic "push-pull" system.
-
Amino Group (-NH₂ at C4): Acts as a powerful electron-donating group (EDG) through its +M (mesomeric or resonance) effect, which enriches the ortho (C3, C5) and para (C2, C6) positions with electron density. However, its -I (inductive) effect is weakly electron-withdrawing.
-
Cyano Group (-CN at C2): Is a potent electron-withdrawing group (EWG) through both -M and -I effects, significantly reducing electron density at the positions ortho and para to it.
-
Net Effect: The activating influence of the amino group competes with the deactivating effects of the cyano group and the ring nitrogen. This creates a nuanced reactivity map, with the C3 and C5 positions being the most electron-rich and thus the most likely sites for electrophilic attack.
4-Amino-5-bromo-2-cyanopyridine: The introduction of a bromine atom at the C5 position fundamentally alters the electronic and steric profile.
-
Bromo Group (-Br at C5): As a halogen, bromine exhibits a dual electronic nature. It is strongly electron-withdrawing via its -I effect but weakly electron-donating through its +M effect (lone pair delocalization). The inductive effect typically dominates, making bromine an overall deactivating group for electrophilic aromatic substitution.
-
Combined Influence: The bromine atom's potent -I effect synergizes with the electron-withdrawing nature of the cyano group and the ring nitrogen, further depleting the ring of electron density compared to its non-brominated counterpart. This heightened electron deficiency has profound implications for its reactivity. Furthermore, the bromine atom introduces significant steric bulk around the C5 position.
Below is a diagram illustrating the key functional group influences on the pyridine core.
Data Summary and Experimental Protocols
The following table summarizes the predicted reactivity profiles.
| Feature / Reaction Type | 4-amino-2-cyanopyridine | 4-Amino-5-bromo-2-cyanopyridine | Rationale |
| Ring Electron Density | Higher | Lower | Additional -I effect from the bromine atom. |
| Electrophilic Substitution | Sluggish; occurs at C3/C5 | Highly Disfavored | Increased ring deactivation and steric hindrance at C5. |
| Amino Group Basicity | Higher | Lower | Electron density is pulled away from the -NH₂ group by the C-Br bond's inductive effect. |
| Cross-Coupling Potential | Very Low (requires C-H activation) | Excellent | The C-Br bond serves as a robust handle for various catalytic cycles. |
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol demonstrates the synthetic utility of the C-Br bond in 4-Amino-5-bromo-2-cyanopyridine .
Objective: To synthesize 4-Amino-5-phenyl-2-cyanopyridine.
Materials:
-
4-Amino-5-bromo-2-cyanopyridine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-Amino-5-bromo-2-cyanopyridine, phenylboronic acid, and potassium phosphate.
-
In a separate vial, pre-mix the palladium(II) acetate and SPhos ligand in a portion of the 1,4-dioxane.
-
Add the catalyst pre-mixture to the Schlenk flask, followed by the remaining solvent (1,4-dioxane and water).
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-Amino-5-phenyl-2-cyanopyridine.
Causality: The choice of a bulky, electron-rich phosphine ligand like SPhos is crucial for facilitating the oxidative addition of the palladium catalyst to the C-Br bond and promoting the subsequent reductive elimination step, which is often rate-limiting in Suzuki couplings of electron-deficient heteroaromatics.
Conclusion
While structurally similar, 4-Amino-5-bromo-2-cyanopyridine and 4-amino-2-cyanopyridine offer divergent synthetic capabilities.
-
4-amino-2-cyanopyridine is the more electron-rich of the two, with a more basic amino group and a higher (though still low) propensity for electrophilic substitution at the C3/C5 positions.
-
4-Amino-5-bromo-2-cyanopyridine , conversely, is a significantly more versatile and valuable building block for modern medicinal chemistry. Although its ring is more deactivated towards classical substitution reactions, the presence of the bromine atom unlocks access to a vast chemical space via robust and high-yielding transition metal-catalyzed cross-coupling reactions.
The choice between these two reagents should be guided by the overall synthetic strategy. For scaffold elaboration and the generation of diverse analogs, the bromo-derivative is unequivocally the superior choice, providing a reliable handle for predictable and efficient molecular diversification.
References
-
Dalton Transactions. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Published February 5, 2020. Available at: [Link]. (Accessed: February 21, 2026).
-
Journal of the Chemical Society, Dalton Transactions. Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Published 1983. Available at: [Link]. (Accessed: February 21, 2026).
-
YouTube. EAS Reactions with Pyridine. Published April 16, 2020. Available at: [Link]. (Accessed: February 21, 2026).
-
Chemistry LibreTexts. Heterocyclic Amines. Updated September 30, 2024. Available at: [Link]. (Accessed: February 21, 2026).
Sources
Structural characterization data for 4-Amino-5-bromo-2-cyanopyridine
Structural Characterization Guide: 4-Amino-5-bromo-2-cyanopyridine
Executive Summary & Strategic Context
In the landscape of medicinal chemistry, 4-Amino-5-bromo-2-cyanopyridine (CAS: 1196154-76-7 or related analogs) represents a high-value "linchpin" scaffold. Unlike simple pyridines, this trisubstituted heterocycle offers three distinct vectors for diversification:
-
C2-Cyano Group: A precursor for amidines, tetrazoles, or hydrolysis to amides; also serves as a critical hydrogen-bond acceptor in kinase hinge binding.
-
C4-Amino Group: A nucleophilic handle for coupling or a donor motif for hydrogen bonding.
-
C5-Bromine: An electrophilic site primed for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings.
The Challenge: Differentiating this specific isomer from its regioisomers (e.g., 3-cyano or 2-amino-5-bromo variants) and its chloro-analogs is a frequent bottleneck in QC. This guide provides the definitive structural proofs required to validate this compound against its common alternatives.
Comparative Performance Profile
To ensure rigorous selection, we compare the target molecule against its closest structural analog, 4-Amino-5-bromo-2-chloropyridine , often used as a cheaper surrogate during early SAR (Structure-Activity Relationship) studies.
Table 1: Physicochemical & Reactivity Comparison
| Feature | Target: 4-Amino-5-bromo-2-cyanopyridine | Alternative: 4-Amino-5-bromo-2-chloropyridine | Implication for Drug Design |
| Electronic Character | Highly electron-deficient (Cyano + Bromo). | Moderately electron-deficient. | The Cyano variant is more reactive toward S_NAr at C4/C6 but less basic at the pyridine nitrogen. |
| H-Bonding | Strong acceptor (CN) + Donor (NH₂). | Weak acceptor (Cl) + Donor (NH₂). | Cyano group often improves potency/selectivity in kinase pockets via specific water bridges. |
| Metabolic Stability | Cyano group can be susceptible to hydrolysis (to amide) in vivo. | Chloro group is generally metabolically stable but lipophilic. | Cyano reduces logP, improving solubility compared to the Chloro analog. |
| IR Signature | Distinct -C≡N stretch at ~2230 cm⁻¹. | No nitrile stretch. | IR is the fastest "Go/No-Go" QC check for the Cyano target. |
| Isotopic Pattern (MS) | M / M+2 (1:1 ratio due to ¹Br). | M / M+2 / M+4 (Complex interaction of Br + Cl isotopes). | MS analysis is cleaner for the Cyano variant. |
Structural Characterization Protocols
The following protocols are designed as self-validating systems . If the data does not match the logical gates described, the synthesis has likely produced a regioisomer.
Protocol A: Nuclear Magnetic Resonance (NMR) Validation
Rationale: The substitution pattern (2,4,5) leaves protons only at positions 3 and 6. Due to the lack of adjacent protons, these will appear as singlets . Any doublets indicate a regioisomer (e.g., 2,3- or 3,4-substitution).
-
Instrument: 400 MHz or higher (Bruker Avance or equivalent).
-
Solvent: DMSO-d₆ (CDCl₃ is often too non-polar for the amino group).
Expected ¹H NMR Data (DMSO-d₆):
- 8.35 - 8.45 ppm (1H, s, H-6): This proton is chemically equivalent to the proton in 2-chloropyridine but shifted downfield due to the ortho-bromine and the ring nitrogen.
- 7.00 - 7.15 ppm (1H, s, H-3): This proton is shielded by the adjacent electron-donating amino group (ortho-effect) despite the electron-withdrawing cyano group.
- 6.80 - 7.20 ppm (2H, br s, -NH₂): Broad singlet, exchangeable with D₂O.
Critical QC Check:
If you observe a coupling constant (
Hz), you have synthesized the wrong isomer (likely 4-amino-5-bromo-2-cyanopyridine's 3-H/4-H analog).
Protocol B: Infrared (IR) Spectroscopy
Rationale: The nitrile group provides a definitive "fingerprint" that cannot be confused with halogenated impurities.
-
Method: ATR-FTIR (Attenuated Total Reflectance).
-
Key Signal: 2220–2240 cm⁻¹ (Sharp, Strong).
-
Note: If this peak is weak or absent, the cyano group may have hydrolyzed to the amide (look for broad C=O at ~1680 cm⁻¹) during synthesis.
-
Protocol C: Mass Spectrometry (LC-MS)
Rationale: Confirmation of the Bromine atom is non-negotiable.
-
Ionization: ESI (Positive Mode).
-
Pattern Recognition:
-
Target Mass (M): ~198/200 Da (based on ⁷⁹Br/⁸¹Br).
-
Criteria: You must observe two peaks of nearly equal intensity separated by 2 mass units.
-
Failure Mode: A 3:1 ratio indicates Chlorine (wrong starting material). A single peak indicates de-halogenation (hydrogenolysis byproduct).
-
Synthesis & Impurity Logic Flow
Understanding the source of the material is critical for interpreting the data. The diagram below illustrates the synthesis logic and where specific impurities (which confuse characterization) arise.
Figure 1: Synthesis workflow and origin of critical impurities. Note that over-bromination is the most common failure mode, detectable by MS (M+2+2 pattern).
Analytical Decision Tree
Use this logic flow to approve or reject a batch based on the characterization data.
Figure 2: Analytical Decision Tree for QC release. This workflow prioritizes the most distinct features (IR Nitrile, MS Bromine) before assessing isomeric purity via NMR.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 817154, 5-Bromopyridine-2-carbonitrile. Retrieved from [Link]
- Context: Provides baseline physicochemical data for the mono-substituted analog, validating the melting point ranges and safety d
- Context: Used as the primary comparative standard (Alternative A) in Table 1 for establishing the structural baseline of the 4-amino-5-bromo core.
- Context: Validates the specific IR shift (~2230 cm⁻¹) and NMR shielding effects of the cyano group on the pyridine ring used in Protocol A and B.
-
Beilstein Journals (2012). Syntheses of novel pyridine-based low-molecular-weight luminogens. Beilstein J. Org. Chem. Retrieved from [Link]
- Context: Provides experimental NMR data for similar 2-amino-5-bromo-pyridine derivatives, supporting the chemical shift assignments for H3 and H6 protons.
Safety Operating Guide
Personal protective equipment for handling 4-Amino-5-bromo-2-cyanopyridine
Executive Safety Summary
4-Amino-5-bromo-2-cyanopyridine (and its related halogenated aminopyridine analogs) serves as a critical scaffold in the synthesis of kinase inhibitors and other bioactive heterocycles. However, its utility in drug discovery is matched by a specific hazard profile that requires rigorous adherence to safety protocols.
As researchers, we often treat "intermediates" with less caution than final drug candidates. This is a mistake. This compound combines three distinct hazard classes:
-
Halogenated Aromatic: High lipophilicity, increasing skin absorption potential.
-
Aminopyridine Core: Potential for neurotoxicity and channel blocking activity.
-
Nitrile Functionality: Risk of metabolic release of cyanide or generation of HCN gas under acidic/thermal stress.
Core Directive: Treat this substance as Acute Toxic (Category 3/4) and a Severe Irritant . All handling must prevent inhalation of dust and direct skin contact.[1]
PPE Selection Matrix
The following PPE standards are non-negotiable for handling >10 mg of substance.
| Protection Zone | Minimum Requirement | Advanced Requirement (Scale-up >5g or Solution Phase) | Technical Rationale |
| Hand Protection | Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (4-5 mil) | Laminate Barrier: Inner: Silver Shield® / 4H®Outer: Nitrile (Disposables) | Halogenated aromatics can permeate standard thin nitrile in <15 mins. Double gloving provides a "sacrificial" outer layer. |
| Respiratory | Engineering Control: Certified Fume Hood (Face velocity 80-100 fpm) | PAPR or P100 Respirator: Required only if working outside a hood (e.g., equipment maintenance). | The solid is a fine powder; inhalation allows rapid systemic entry via the alveoli, bypassing first-pass metabolism. |
| Eye/Face | Chemical Safety Goggles (Indirect Vent) | Face Shield + Goggles | Standard safety glasses are insufficient for powders that can drift behind lenses or solutions that can splash. |
| Body | Lab Coat (Cotton/Poly) + Long pants + Closed shoes | Tyvek® Sleeves or Apron | Aminopyridines stick to fabrics. Disposable sleeves prevent cross-contamination of shared lab surfaces. |
Technical Rationale & Mechanism of Hazard
To ensure compliance, you must understand the why behind these protocols.
The Permeation Risk (Skin): Halogen substitution (Bromo-) significantly increases the lipophilicity (LogP) of the pyridine ring compared to the parent molecule. This facilitates rapid transport across the stratum corneum. Once absorbed, the aminopyridine moiety can interact with voltage-gated potassium channels, potentially leading to paresthesia or excitotoxicity.
The Cyanide Factor (Incompatibility): While the nitrile group (-CN) on an aromatic ring is generally stable, it is not inert .
-
Acid Contact: Strong acids (HCl, H₂SO₄) used in hydrolysis steps can liberate Hydrogen Cyanide (HCN) gas if temperature control fails.
-
Thermal Decomposition: In the event of a fire or runaway exotherm, the molecule decomposes to release NOx, HBr, and HCN.
-
Protocol Implication: Never dispose of this material in acidic waste streams without prior neutralization and validation.
Operational Workflow: Safe Handling Protocol
This workflow integrates safety steps directly into your experimental procedure.
Phase A: Preparation (The "Cold" Phase)
-
Static Control: This powder is static-prone. Use an anti-static gun or wipe the spatula with an anti-static cloth before weighing.
-
Balance Setup: Place the analytical balance inside the fume hood. If this is impossible, use a "powder containment hood" or balance enclosure. Never weigh this on an open bench.
-
Solvent Selection: Identify your solvent. If using DMSO or DMF, be aware that these solvents accelerate skin absorption of the solute.
Phase B: Manipulation
-
Donning: Put on inner gloves -> Lab coat -> Outer gloves. Tape the outer glove cuff to the lab coat sleeve if handling solutions >100mL.
-
Transfer: Use a wide-mouth funnel for addition to flasks to prevent dust clouds.
-
Solubilization: Add solvent slowly. Once in solution, the risk of splash replaces the risk of dust. Lower the hood sash to the working height immediately.
Phase C: Decontamination & Doffing
-
Wipe Down: Wipe the balance area with a wet paper towel (solvent-soaked if necessary, then water). Dispose of the towel as solid hazardous waste.
-
Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as contaminated waste.
-
Wash: Wash hands with soap and water immediately after leaving the lab.
Decision Logic: Safety & Response
The following diagram illustrates the critical decision points for handling and spill response.
Figure 1: Decision matrix for PPE selection and spill response based on physical state and quantity.
Waste Disposal & Emergency
Disposal Protocol:
-
Solid Waste: Collect in a container labeled "Toxic Solid - Halogenated Organic."
-
Liquid Waste: Dispose in "Halogenated Organic Solvents."
-
Critical: Do NOT mix with acidic aqueous waste (e.g., quench from an acid chloride reaction) due to the theoretical risk of nitrile hydrolysis.
-
-
Contaminated Sharps: Needles used with this compound must be disposed of in a sharps container immediately; do not recap.
Emergency Response:
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol (increases absorption).
-
Eye Contact: Rinse for 15 minutes.[1][2][3] Seek medical attention immediately (ophthalmology consult recommended for aminopyridines).
-
Inhalation: Move to fresh air. If breathing is difficult, emergency services must evaluate for potential cyanide-like hypoxia effects (rare but possible).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
PubChem. (n.d.). Compound Summary: 4-Amino-2-bromopyridine.[2] National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistant Gloves. United States Department of Labor. [Link]]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
